1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Descripción
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZNCCIULVXFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327847 | |
| Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124443-68-1 | |
| Record name | 1-(1,1-Dimethylethyl) 4-methyl 1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124443-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-Boc-4-Piperidinecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
An In-Depth Technical Guide to the Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Authored by a Senior Application Scientist
Foreword: The Piperidine Scaffold as a Privileged Structure in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceutically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to substituted piperidines is of paramount importance to the drug development pipeline.
This guide provides an in-depth technical overview of the synthesis of This compound (CAS 124443-68-1), a key bifunctional building block. The presence of an N-Boc protecting group and a C4-methyl ester allows for orthogonal chemical manipulations, making it an invaluable intermediate in the synthesis of complex molecules, including orexin type-2 receptor agonists.[2] We will explore the most reliable and field-proven synthetic strategies, delving into the mechanistic rationale behind the procedural choices to provide a self-validating and robust protocol for researchers and process chemists.
Retrosynthetic Analysis and Strategic Overview
A logical approach to the begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. The target molecule is an N-protected amino acid ester, suggesting two primary strategic approaches:
-
Direct Esterification: The most straightforward approach involves the direct methylation of the corresponding carboxylic acid, 1-Boc-piperidine-4-carboxylic acid . This strategy is atom-economical and efficient, contingent on the availability of the acid precursor.
-
Sequential Protection and Esterification: An alternative route begins with the more fundamental starting material, 4-piperidinecarboxylic acid (Isonipecotic Acid) . This involves an initial N-protection step to install the tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.
These two primary pathways form the core of our synthetic discussion.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Route I: Direct Esterification of 1-Boc-piperidine-4-carboxylic acid
This route represents the most direct and frequently employed method for preparing the title compound. The choice of esterification conditions is critical and is dictated by factors such as scale, cost, and safety considerations. We will detail two robust protocols.
Principle and Mechanistic Insight
The core of this transformation is the conversion of a carboxylic acid to a methyl ester. The N-Boc group is stable under the mild basic or neutral conditions used for these esterification methods, preventing unwanted side reactions at the nitrogen atom.
-
SN2 Alkylation with Iodomethane: This classic method involves deprotonating the carboxylic acid with a mild base, typically an alkali metal carbonate like potassium carbonate (K₂CO₃), to form a carboxylate salt. This salt then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in a standard SN2 reaction. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the cation (K⁺) while leaving the carboxylate anion relatively free to react.
-
Esterification with Trimethylsilyl (TMS) Diazomethane: This method offers a very mild and high-yielding alternative. 1-Boc-piperidine-4-carboxylic acid reacts with TMS diazomethane in the presence of methanol. The reaction proceeds through the initial protonation of TMS diazomethane by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the methylated diazomethane intermediate, releasing nitrogen gas. This method avoids the use of a strong base and typically results in very clean conversions with minimal workup.[2][3]
Experimental Protocols
Protocol A: Methylation using Iodomethane and Potassium Carbonate
This protocol is well-suited for both lab-scale and larger-scale preparations due to the low cost of reagents.
Step-by-Step Methodology:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g, 8.7 mmol) in anhydrous DMF (38 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent).[3]
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add iodomethane (0.65 mL, 10 mmol) dropwise to the reaction mixture.[3]
-
Stir the reaction mixture for three hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 10% aqueous potassium carbonate solution (100 mL).[3]
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the final product as a colorless liquid or low-melting solid.[3]
Protocol B: Esterification with Trimethylsilyl Diazomethane
This protocol is valued for its high efficiency and mild conditions, though it requires careful handling of the diazomethane reagent.
Step-by-Step Methodology:
-
Suspend 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in a mixture of acetonitrile (100 mL) and methanol (10 mL) in a flask at 0 °C (ice bath).[2][3]
-
Slowly add a 2.0 M solution of trimethylsilyl diazomethane in hexanes (52.9 mL, 106 mmol) dropwise to the suspension.[2][3] Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the mixture to stand at 0 °C for 30 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.[2][3]
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until gas evolution ceases.
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography [n-hexane/EtOAc (4.5:1 v/v)] to give this compound as a colorless oil.[2][3]
Data Summary: Comparison of Esterification Protocols
| Parameter | Protocol A (Iodomethane) | Protocol B (TMS Diazomethane) |
| Reagents | 1-Boc-piperidine-4-carboxylic acid, K₂CO₃, CH₃I | 1-Boc-piperidine-4-carboxylic acid, TMS-diazomethane, MeOH |
| Typical Yield | Good to Excellent (~90%) | Excellent (>90%)[2][3] |
| Reaction Time | 3 hours | 3.5 hours[2][3] |
| Workup | Aqueous workup and extraction required | Direct concentration after quenching |
| Safety | Iodomethane is a toxic alkylating agent. | TMS diazomethane is toxic, potentially explosive, and should be handled with care in a fume hood. |
| Scalability | Highly scalable and cost-effective. | More suitable for lab-scale due to cost and hazards of the reagent. |
Synthetic Route II: Synthesis from 4-Piperidinecarboxylic acid
Step 1: N-Boc Protection of 4-Piperidinecarboxylic acid
Principle and Mechanism: The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a mixed solvent system (e.g., THF/water) under basic conditions. The base, such as sodium hydroxide, deprotonates the carboxylic acid and ensures the piperidine nitrogen is a free amine, allowing it to act as a nucleophile.[4] The nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected product, with tert-butanol and carbon dioxide as byproducts.
Caption: Workflow for the two-step synthesis from 4-piperidinecarboxylic acid.
Step-by-Step Methodology:
-
Dissolve 4-piperidinecarboxylic acid in an appropriate aqueous alkaline solution (e.g., 4M NaOH and saturated Na₂CO₃ solution).[4]
-
Add a co-solvent such as Tetrahydrofuran (THF) to aid solubility.[4]
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in THF.[4]
-
Allow the reaction to stir overnight, warming to room temperature.[4]
-
After the reaction is complete, perform an acidic workup. Add acid (e.g., glacial acetic acid or HCl) to neutralize the base and protonate the product's carboxylic acid group, causing it to precipitate or be extracted.[4]
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate to yield 1-Boc-piperidine-4-carboxylic acid, which can often be used in the next step without further purification.
Step 2: Esterification
The intermediate, 1-Boc-piperidine-4-carboxylic acid, is then converted to the target methyl ester using one of the methods described in Section 2.2 (Protocol A or B) .
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, d6-DMSO): δ 4.02 (dt, 2H), 3.67 (s, 3H), 2.82 (t, 2H), 2.43 (tt, 1H), 1.88-1.81 (m, 2H), 1.70-1.55 (m, 2H), 1.44 (s, 9H).[3]
-
¹³C NMR (151 MHz, CDCl₃): δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.[3]
-
Molecular Formula: C₁₂H₂₁NO₄[2]
-
Molecular Weight: 243.30[2]
-
Appearance: Colorless oil or a white to light yellow low-melting solid.[2]
Conclusion
The is a well-established process that is crucial for the advancement of various drug discovery programs. The most efficient and direct route is the esterification of commercially available 1-Boc-piperidine-4-carboxylic acid. For large-scale and cost-sensitive applications, a two-step approach starting from 4-piperidinecarboxylic acid provides a reliable alternative. The choice between methylation reagents—iodomethane versus TMS diazomethane—represents a classic process chemistry decision, balancing scalability and cost against reaction mildness and ease of workup. The protocols and data presented in this guide offer a comprehensive and authoritative resource for any scientist engaged in the synthesis of this versatile piperidine building block.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
The Strategic Utility of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate tapestry of medicinal chemistry, the piperidine moiety stands out as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its significance in the design and development of novel drugs.[1][3] This guide focuses on a particularly valuable derivative, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1), a versatile building block that offers a strategic advantage in the synthesis of complex molecular entities. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the rationale behind the synthetic and analytical methodologies associated with this compound, thereby empowering researchers to leverage its full potential in their drug discovery endeavors.
Compound Profile and Physicochemical Properties
This compound, also known as N-Boc-piperidine-4-carboxylic acid methyl ester, is a key pharmaceutical intermediate whose strategic importance is rooted in its unique structural features.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthetic manipulations, a critical aspect in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[4]
A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in a laboratory setting. These properties dictate the choice of reaction conditions, solvents, and purification methods.
| Property | Value | Reference |
| CAS Number | 124443-68-1 | [5][6] |
| Molecular Formula | C₁₂H₂₁NO₄ | [6][7] |
| Molecular Weight | 243.30 g/mol | [6][7] |
| Appearance | White solid or colorless oil | [5][8] |
| Melting Point | 33.0 to 37.0 °C | [5][8] |
| Boiling Point | 307.4 ± 35.0 °C at 760 mmHg (Predicted) | [5][8] |
| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [5][7] |
| Flash Point | 139.7 °C | [5] |
| Solubility | Soluble in Methanol | [7] |
The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule.[2][9] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. Piperidine derivatives have demonstrated a wide pharmacological spectrum, including applications as analgesics, antivirals, and agents for treating neurodegenerative diseases like Alzheimer's.[2][9] The versatility of the piperidine core makes it a frequent choice for the development of novel therapeutics.[3][10]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. N-Boc-Piperi-dine-4-carboxylic Acid Methyl Ester CAS 124443-68-1 [homesunshinepharma.com]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
- 8. 124443-68-1 | CAS DataBase [m.chemicalbook.com]
- 9. ijnrd.org [ijnrd.org]
- 10. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a key heterocyclic building block, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, orthogonally protected with a tert-butyloxycarbonyl (Boc) group at the nitrogen and a methyl ester at the C-4 position, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on practical insights for laboratory and industrial settings.
Physicochemical and Structural Characteristics
The molecular structure of this compound dictates its reactivity and utility. The Boc protecting group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions. The methyl ester at the C-4 position serves as a handle for further chemical modifications.
Core Molecular Attributes
| Property | Value | Source(s) |
| Molecular Weight | 243.30 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][4] |
| CAS Number | 124443-68-1 | [1][2][3][4] |
| Physical Form | White to light yellow powder or lump | [4] |
| Melting Point | 33.0 to 37.0 °C | [4] |
| Boiling Point (Predicted) | 307.4 ± 35.0 °C | [4] |
| Density (Predicted) | 1.094 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Methanol | [4] |
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of N-Boc-piperidine-4-carboxylic acid. A common and efficient method involves the use of methanol in the presence of a suitable coupling agent or by conversion to an acid chloride followed by reaction with methanol.
General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a common laboratory-scale synthesis.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
Methanol
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Acetonitrile
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend N-Boc-piperidine-4-carboxylic acid (1 equivalent) in acetonitrile.[4]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2 equivalents) dropwise to the stirred suspension.[4]
-
Methanol Quench: After the addition of trimethylsilyldiazomethane, add methanol to the reaction mixture.[4]
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 3 hours.[4]
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 4.5:1 v/v) to yield the pure product as a colorless oil.[4]
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the characteristic protons of the piperidine ring, the Boc group, and the methyl ester.
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents.
-
Scaffold for Novel Chemical Entities: The piperidine ring is a common motif in many biologically active molecules. This compound provides a pre-functionalized scaffold, streamlining the synthesis of new drug candidates.
-
Synthesis of Fentanyl Analogs: It serves as a precursor in the synthesis of fentanyl and its derivatives.[5]
-
Development of Receptor Agonists and Antagonists: The compound has been utilized in the synthesis of orexin type-2 receptor agonists.[4]
Illustrative Role in a Synthetic Pathway
Caption: A potential synthetic pathway utilizing the target compound.
Safety and Handling
As with all chemicals, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] It should be stored under an inert atmosphere and at room temperature.[2][4]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong reducing agents.[6]
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and broad applicability make it an essential tool for chemists and pharmaceutical scientists. A thorough understanding of its characteristics and handling requirements is crucial for its effective and safe utilization in research and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:124443-68-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound|124443-68-1-Chempharmatech [chempharmatech.com]
- 4. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. A detailed analysis of the compound's physicochemical properties is presented as the foundation for understanding its behavior in various organic solvents. This document outlines a robust, repeatable experimental protocol for solubility determination and presents a qualitative solubility profile in a range of common laboratory solvents. The theoretical principles governing these observations are discussed, linking molecular structure to solvent interaction. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, providing the necessary data and procedural knowledge to effectively utilize this compound in synthesis and drug development workflows.
Introduction
This compound is a bifunctional molecule widely employed as a scaffold or intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with a methyl ester, provides a versatile platform for chemical modification. Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, defines purification strategies such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource, consolidating theoretical principles and practical methodologies to characterize and understand the solubility of this important chemical entity.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key characteristics of this compound are summarized below.
| Property | Value / Description | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 124443-68-1 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Synonyms | N-Boc-Piperidine-4-carboxylic acid methyl ester, 1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)piperidine | [2][3] |
| Appearance | White to off-white solid or low melting point solid | [2] |
| Melting Point | ~35 °C | [2] |
| Polarity Analysis | The molecule possesses both polar and non-polar regions. The ester and carbamate groups contain polar C=O and C-O bonds, making them capable of dipole-dipole interactions and acting as hydrogen bond acceptors. The bulky, non-polar tert-butyl group and the aliphatic piperidine ring contribute significant hydrophobic character. | N/A |
Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is based on the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Solvents: These solvents (e.g., methanol, ethanol, DMSO) have large dipole moments. They can be further classified as:
-
Protic: Capable of donating hydrogen bonds (e.g., alcohols).
-
Aprotic: Not capable of donating hydrogen bonds (e.g., acetone, acetonitrile).
-
-
Non-polar Solvents: These solvents (e.g., hexanes, toluene) have small or no dipole moments and primarily interact through weaker van der Waals forces.
For this compound, the presence of two carbonyl oxygen atoms and the ester oxygen allows it to accept hydrogen bonds from protic solvents. The dipole moments associated with the ester and carbamate functionalities promote dissolution in polar aprotic solvents. Conversely, the significant non-polar surface area provided by the tert-butyl group and the hydrocarbon backbone of the piperidine ring facilitates solubility in less polar solvents like dichloromethane or ethers. The molecule's dual nature suggests it will exhibit limited solubility in the extremes of the polarity scale (e.g., water and hexanes) but will be well-solubilized in solvents of intermediate polarity.
Experimental Determination of Solubility
To ensure reliable and reproducible data, a standardized protocol for solubility determination is essential. The isothermal equilibrium shake-flask method is a robust and widely accepted technique.[4][5][6]
Methodology: Isothermal Equilibrium Method
This protocol describes a qualitative/semi-quantitative approach suitable for initial screening in a research setting.
Objective: To determine if the solute is "Soluble," "Sparingly Soluble," or "Insoluble" in a given solvent at a defined concentration and temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexanes)
-
4 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or water bath (set to 25 °C)
Procedure:
-
Preparation: Accurately weigh 50 mg of this compound into a clean, dry 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the selected solvent to the vial. This creates an initial test concentration of 50 mg/mL.
-
Initial Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[6]
-
Equilibration: Place the vial in a constant temperature shaker set to 25 °C for at least 4 hours to ensure the system reaches equilibrium. If a shaker is unavailable, intermittent vigorous shaking over the same period is acceptable for a qualitative assessment.
-
Observation: After the equilibration period, visually inspect the vial.
-
Soluble: The solution is a clear, single phase with no visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
-
Insoluble: The majority of the solid remains undissolved.[7]
-
-
Documentation: Record the results for each solvent.
Causality and Trustworthiness:
-
Why a fixed temperature? Solubility is temperature-dependent. Maintaining a constant temperature (isothermal) ensures that the results are comparable across different solvents.
-
Why equilibration time? The dissolution process takes time. A 4-hour period allows the system to reach a state of equilibrium, preventing an underestimation of solubility.[4]
-
Why visual inspection? For a rapid screening process, visual inspection is a reliable and efficient endpoint. For precise quantitative data, the supernatant would be filtered and analyzed by techniques like HPLC or by gravimetric analysis after solvent evaporation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for solubility screening.
Solubility Profile in Common Organic Solvents
Based on the principles outlined in Section 3.0 and the experimental methodology from Section 4.0, the expected qualitative solubility profile of this compound is presented below.
Qualitative Solubility Data (at ~50 mg/mL, 25 °C)
| Solvent Class | Solvent | Polarity Index | Expected Result |
| Alcohols (Polar, Protic) | Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble | |
| Ketones (Polar, Aprotic) | Acetone | 5.1 | Soluble |
| Halogenated (Intermediate) | Dichloromethane | 3.1 | Soluble |
| Ethers (Intermediate) | Tetrahydrofuran (THF) | 4.0 | Soluble |
| Esters (Intermediate) | Ethyl Acetate | 4.4 | Soluble |
| Aromatics (Non-polar) | Toluene | 2.4 | Sparingly Soluble |
| Aliphatics (Non-polar) | Hexanes | 0.1 | Insoluble |
Analysis and Discussion
The results align with theoretical expectations. The compound is readily soluble in a wide range of polar aprotic, polar protic, and intermediate polarity solvents. This broad solubility is due to its combination of hydrogen bond accepting sites (carbonyls) and a significant hydrocarbon structure. The high solubility in solvents like dichloromethane, ethyl acetate, and acetone makes them excellent choices for reaction media and chromatographic purification. The poor solubility in non-polar hexanes is expected due to the molecule's polar functional groups. This insolubility can be exploited for precipitation or crystallization by using a hexane/ethyl acetate co-solvent system.
Molecular Interaction Diagram
This diagram visualizes the dominant intermolecular forces between the solute and representative solvents.
Caption: Solute-solvent interaction types.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[2][8]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid breathing dust or vapors.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[8][9]
Conclusion
This compound is a versatile chemical intermediate with a favorable solubility profile for many applications in organic synthesis. It is readily soluble in a broad range of common organic solvents, including alcohols, ketones, esters, and halogenated hydrocarbons. Its solubility is governed by a molecular structure that contains both polar, hydrogen-bond accepting functional groups and significant non-polar character. This dual nature allows for flexibility in the choice of reaction and purification solvents. Understanding these properties, as detailed in this guide, is essential for the successful and efficient use of this compound in research and development.
References
- 1. scbt.com [scbt.com]
- 2. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound - CAS:124443-68-1 - Sunway Pharm Ltd [3wpharm.com]
The Strategic Utility of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a robust and conformationally flexible framework that can be strategically functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, thereby enhancing its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).[2][3] The ability to fine-tune these properties makes piperidine derivatives indispensable in the design of therapeutic agents targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3]
Within the vast toolkit of piperidine-based synthons, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (also known as N-Boc-4-carbomethoxypiperidine or Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate) has emerged as a particularly valuable and versatile building block. Its strategic design, featuring an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a readily transformable methyl ester at the C4 position, offers chemists orthogonal handles for sequential and selective chemical modifications. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, underscoring its significance in contemporary drug discovery and development.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 124443-68-1 | [4][5] |
| Molecular Formula | C₁₂H₂₁NO₄ | [4][5] |
| Molecular Weight | 243.30 g/mol | [5][6] |
| Appearance | White to light yellow solid or colorless oil | [4][7] |
| Melting Point | 33.0 to 37.0 °C | [7] |
| Boiling Point | 307.4 ± 35.0 °C (Predicted) | [8] |
| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in methanol and other common organic solvents | [7] |
Spectroscopic Characterization:
The identity and purity of this compound are routinely confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, d₆-DMSO): δ 4.02 (dt, 2H), 3.69 (s, 3H), 2.82 (ddd, 2H), 2.45 (tt, 1H), 1.90-1.84 (m, 2H), 1.67-1.57 (m, 2H), 1.45 (s, 9H).[7]
-
¹³C NMR (151 MHz, CDCl₃): δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9.
-
Mass Spectrometry (ES): m/z 265.8 (M+Na)⁺; Calculated for C₁₂H₂₁NO₄: 243.1.[7]
Synthesis of the Building Block: A Methodological Overview
The most common and efficient synthesis of this compound starts from N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid). The key transformation is the esterification of the carboxylic acid. Several methods are reported, with the choice often depending on scale, cost, and available reagents.
Protocol 1: Esterification using Trimethylsilyldiazomethane
This method offers high yields and is relatively clean, but trimethylsilyldiazomethane is a hazardous reagent that must be handled with extreme care.
Reaction Scheme:
Caption: Esterification via Trimethylsilyldiazomethane.
Step-by-Step Methodology:
-
Suspend N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in a mixture of acetonitrile and methanol (e.g., 10:1 v/v).[7][9]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2.0 equiv) dropwise to the stirred suspension.[7][9]
-
After the addition is complete, allow the reaction mixture to stand at 0 °C for 30 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 3 hours.[7][9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the product as a colorless oil or white solid.[7][9]
Causality and Expertise: The use of trimethylsilyldiazomethane is highly effective for esterifying carboxylic acids under mild conditions, avoiding the harsh acids or high temperatures that could potentially cleave the Boc protecting group. Methanol acts as the methyl source for the ester formation.
Protocol 2: Esterification using Iodomethane and Base
This is a more traditional and often safer Sₙ2-based esterification method.
Reaction Scheme:
Caption: Esterification via Iodomethane and Base.
Step-by-Step Methodology:
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous Dimethylformamide (DMF).[9]
-
Add potassium carbonate (K₂CO₃, 1.0-1.2 equiv) to the solution.
-
Add iodomethane (CH₃I, >1.1 equiv) to the stirred suspension.[9]
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into 10% aqueous potassium carbonate solution and extract with ethyl acetate (3x).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product via silica gel column chromatography to yield the desired ester.[9]
Causality and Expertise: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This anion then displaces the iodide from iodomethane in a classic Sₙ2 reaction to form the methyl ester. DMF is an excellent polar aprotic solvent for this type of reaction.
Key Synthetic Transformations and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The Boc group is labile under acidic conditions, while the methyl ester is susceptible to nucleophilic attack (e.g., hydrolysis, amidation, reduction).
Caption: Core reaction pathways of the building block.
N-Boc Deprotection (Revealing the Piperidine Nitrogen)
The removal of the Boc group is one of the most fundamental and widely used transformations in modern organic synthesis.[10] It is typically achieved under acidic conditions.
Mechanism: The deprotection mechanism is initiated by the protonation of the Boc carbonyl oxygen by a strong acid (like TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free piperidine amine as its corresponding acid salt.[10] The formation of gaseous CO₂ and the highly stable tert-butyl cation provides a strong thermodynamic driving force for the reaction.
Typical Conditions:
-
Trifluoroacetic Acid (TFA): A solution of TFA (25-50%) in an inert solvent like dichloromethane (DCM) at room temperature is highly effective.[11]
-
HCl in Dioxane/Methanol: A saturated solution of HCl in an organic solvent is another common and potent reagent for Boc deprotection.[11][12]
Expertise & Trustworthiness: The choice of deprotection conditions is critical. While effective, these strong acids can cleave other acid-sensitive groups. Milder, alternative methods using reagents like oxalyl chloride in methanol have been developed for substrates with acid-labile functionalities.[11] It is crucial to ensure the complete removal of the acid during workup to avoid side reactions with the newly liberated, nucleophilic amine.
Ester Hydrolysis (Saponification)
The methyl ester at the C4 position can be easily hydrolyzed to the corresponding carboxylic acid using a base, a process known as saponification.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to yield the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and furnish the neutral carboxylic acid.
Typical Conditions:
-
Lithium Hydroxide (LiOH): LiOH in a mixture of THF/water or methanol/water at room temperature is a standard and reliable method.
-
Sodium Hydroxide (NaOH): Aqueous NaOH can also be used effectively.
Causality: This transformation is orthogonal to the N-Boc deprotection. The Boc group is stable under these basic conditions, allowing for the selective modification of the C4 position while the nitrogen remains protected. This resulting N-Boc-piperidine-4-carboxylic acid is itself a valuable building block for further modifications, such as amide bond formations.[13]
C-H Alkylation (Advanced Application)
While less common for this specific diester, the principles of α-alkylation are relevant for related piperidone structures derived from this building block. For instance, N-Boc protected piperidine-2,4-dione can undergo regioselective γ-alkylation, demonstrating the ability to functionalize the piperidine ring itself. The presence of the lithium counter-ion is hypothesized to be essential for directing the regioselectivity of the enolate formation.
Applications in Drug Discovery and API Synthesis
The true value of this compound is demonstrated by its application in the synthesis of complex, biologically active molecules. The piperidine scaffold it provides is central to drugs targeting a wide range of conditions.
Case Study: Orexin Receptor Agonists/Antagonists
The orexin system is a key regulator of sleep, wakefulness, and feeding behavior, making its receptors significant targets for treating insomnia and narcolepsy.[14] Several potent orexin receptor modulators feature a substituted piperidine core. Our subject building block, referred to as Methyl (1-BOC-piperidin-4-yl)carboxylate, has been explicitly cited as a potential intermediate for orexin type-2 receptor agonists.[7] The synthesis of these complex molecules often involves an initial deprotection of the Boc group, followed by N-acylation or N-alkylation to introduce complex aromatic or heterocyclic moieties, while the C4-ester can be converted to an amide or other functional group to fine-tune receptor binding and selectivity.
Case Study: Intermediates for Opioid Analgesics (e.g., Remifentanil)
Remifentanil is a potent, short-acting synthetic opioid used for anesthesia and analgesia. Its synthesis involves a highly functionalized 4-anilinopiperidine core. While various synthetic routes exist, many rely on key piperidine intermediates.[9][15][16] The general strategy often involves the construction of a 4-substituted piperidine, where the nitrogen is later alkylated with a methyl propionate group, and the C4 position is elaborated to contain the aniline and a methyl ester. This compound serves as a valuable starting point for accessing such intermediates, allowing for the strategic introduction of the necessary functionalities in a controlled manner.[15][17]
Case Study: Synthesis of Heterocyclic Scaffolds
This building block is not limited to direct incorporation into final drug structures but is also used to construct more complex heterocyclic systems. For example, it has been used as a starting material in the regioselective synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[18] In this synthesis, the N-Boc piperidine carboxylic acid (derived from the hydrolysis of the methyl ester) is first converted into a β-keto ester, which then undergoes cyclization with hydrazines to form the pyrazole ring.[18] This demonstrates the utility of the building block in creating novel heterocyclic amino acids for further use in drug discovery.
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic control. Its orthogonal protecting group and functional handle combination allows for a modular approach to the synthesis of complex piperidine-containing molecules. As medicinal chemists continue to explore the vast chemical space around the piperidine scaffold to address challenging biological targets, the demand for high-quality, versatile intermediates like this will only increase.[1][2] Its proven utility in the synthesis of CNS agents, analgesics, and novel heterocyclic systems solidifies its position as an indispensable tool for researchers and drug development professionals striving to create the next generation of therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. CAS 124443-68-1: N-Boc-Piperidine-4-carboxylic acid methyl… [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. 124443-68-1 | CAS DataBase [m.chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. US20200131127A1 - Intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
- 18. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Piperidine Scaffold and the Significance of a Versatile Building Block
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs and investigational new drug candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional framework for orienting pharmacophoric groups.[1] Within the expansive toolkit of piperidine-based building blocks, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1) has emerged as a cornerstone intermediate for the synthesis of complex molecular architectures, particularly in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[3][4]
This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the construction of biologically active molecules, supported by detailed experimental protocols and illustrative synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties and Structural Features
This compound, also known as Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, possesses a unique combination of functional groups that underpin its utility in multi-step synthesis.[3][5]
| Property | Value | Reference |
| CAS Number | 124443-68-1 | [3] |
| Molecular Formula | C₁₂H₂₁NO₄ | [3] |
| Molecular Weight | 243.30 g/mol | [3] |
| Appearance | Off-white to yellow-brown solid or sticky liquid | [3] |
| Boiling Point | 307.4 °C at 760 mmHg (predicted) | [4] |
| Density | 1.094 g/cm³ (predicted) | [4] |
The key structural features of this molecule are:
-
The Piperidine Ring: A saturated six-membered heterocycle that provides a robust and conformationally defined scaffold.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. It is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for selective functionalization of the nitrogen atom at a later stage in the synthesis.[6]
-
The C4-Methyl Ester: The methyl ester at the 4-position of the piperidine ring provides a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.
This orthogonal protection scheme, with the acid-labile Boc group and the base-labile methyl ester, is a central element of its strategic importance in complex molecule synthesis.
Synthesis of this compound
Several synthetic routes to this compound have been reported, typically starting from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
DOT Diagram: Synthesis of this compound
Caption: Synthetic routes to the title compound.
Experimental Protocol: Synthesis via Esterification with Iodomethane[5]
This protocol describes a common and efficient method for the synthesis of this compound.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g)
-
Potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent)
-
Iodomethane (0.65 mL, 10 mmol)
-
N,N-Dimethylformamide (DMF) (38 mL)
-
Ethyl acetate (EtOAc)
-
10% aqueous potassium carbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent) and iodomethane (0.65 mL, 10 mmol).
-
Stir the reaction mixture for three hours at room temperature.
-
Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).
-
Extract the aqueous solution with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the combined organic layer over Na₂SO₄.
-
Concentrate the combined organic layer in vacuo.
-
Purify the crude product via column chromatography to afford the desired product.
Key Chemical Transformations and Applications in Drug Discovery
The strategic utility of this compound lies in the selective manipulation of its two functional groups. The following sections detail the key reactions and provide a case study of its application in the synthesis of protein kinase B inhibitors.
Hydrolysis of the Methyl Ester: Gateway to Amide Coupling
A critical transformation of this compound is the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, while keeping the Boc protecting group intact. This unmasks a key functional group for subsequent amide bond formation, a cornerstone reaction in medicinal chemistry.
DOT Diagram: Hydrolysis and Subsequent Amide Coupling
Caption: Key transformations of the title compound.
Experimental Protocol: Hydrolysis of the Methyl Ester[3]
The following protocol is adapted from the synthesis of a key intermediate for protein kinase B inhibitors and demonstrates a reliable method for the selective hydrolysis of the methyl ester.
Materials:
-
1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate (13.88 g, 38.72 mmol) - Note: This is a closely related analogue, the procedure is applicable to the title compound.
-
Lithium hydroxide monohydrate (8.13 g, 193.62 mmol)
-
Water (21.51 mL)
-
Tetrahydrofuran (THF) (86 mL)
-
Methanol (86 mL)
-
Ethyl acetate (EtOAc)
-
1M citric acid solution
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate (13.88 g, 38.72 mmol) in a mixture of water (21.51 mL), THF (86 mL), and methanol (86 mL), add lithium hydroxide monohydrate (8.13 g, 193.62 mmol).
-
Stir the resulting solution at 20°C for 24 hours.
-
Dilute the reaction mixture with EtOAc (75 mL) and wash with water (75 mL).
-
Adjust the pH of the aqueous layer to 5 with 1M citric acid solution.
-
Extract the aqueous layer with EtOAc (3 x 200 mL).
-
Wash the combined organic extracts with saturated brine (50 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate to afford the desired carboxylic acid.
Boc Deprotection: Unmasking the Piperidine Nitrogen
The removal of the Boc protecting group is another fundamental transformation, typically achieved under acidic conditions. This reaction reveals the secondary amine of the piperidine ring, which can then be subjected to a variety of functionalization reactions, such as N-alkylation or N-arylation.
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)[7]
This general protocol outlines a standard procedure for the removal of the Boc group.
Materials:
-
Boc-protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected piperidine derivative in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
To the stirred solution, add TFA. A 20-50% solution of TFA in DCM is commonly used. For rapid and complete deprotection, a 1:1 mixture of TFA and DCM can be employed.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine derivative.
Case Study: Synthesis of Protein Kinase B Inhibitors
A patent for the synthesis of protein kinase B (Akt) inhibitors provides a compelling example of the strategic use of a derivative of this compound.[3] In this synthesis, the building block is first hydrolyzed to the corresponding carboxylic acid, as described in the protocol above. This carboxylic acid intermediate is then coupled with various amines to generate a library of amide-containing compounds, which are further elaborated to the final drug candidates.
DOT Diagram: Application in the Synthesis of Protein Kinase B Inhibitors
Caption: Synthetic pathway to Protein Kinase B inhibitors.
This example highlights the power of this compound and its derivatives as platforms for generating molecular diversity in drug discovery programs. The ability to selectively perform reactions at either the C4-position or the nitrogen atom provides medicinal chemists with a high degree of control over the final molecular architecture.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined structure, coupled with the orthogonal protecting groups on the nitrogen and at the C4-position, provides a robust platform for the synthesis of complex, biologically active molecules. The ability to selectively unmask either the carboxylic acid functionality or the piperidine nitrogen allows for a wide range of synthetic manipulations, making it an indispensable tool for drug discovery and development professionals. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
A Comprehensive Technical Guide to 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial sourcing, synthesis, quality control, and applications.
Introduction and Physicochemical Properties
This compound, also known by synonyms such as N-Boc-piperidine-4-carboxylic acid methyl ester and Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate, is a valuable heterocyclic intermediate. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a methyl ester, makes it a versatile scaffold for the synthesis of complex molecules.
Key Physicochemical Properties:
-
CAS Number: 124443-68-1
-
Molecular Formula: C₁₂H₂₁NO₄
-
Molecular Weight: 243.30 g/mol
-
Appearance: White to off-white solid or colorless oil
-
Melting Point: 33-37 °C
-
Solubility: Soluble in methanol and other common organic solvents.
The Boc protecting group provides stability to the piperidine nitrogen, allowing for selective modifications at other positions of the molecule. This strategic protection is crucial in multi-step synthetic sequences common in drug discovery.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer this compound, typically for research and development purposes. The quality and purity of the starting material are critical for the success of subsequent synthetic steps. Below is a comparative table of offerings from prominent suppliers.
| Supplier | Purity Specification | Available Quantities | Additional Notes |
| Sigma-Aldrich | ≥97% | 5g, 10g, 25g | Available through Aldrich Partner. |
| TCI Chemicals | >98.0% (GC) | 1g, 5g | Provides detailed specifications and analytical data upon request. |
| Apollo Scientific | 98% | 25g, 100g | Offers both UK and US stock.[1] |
| Santa Cruz Biotechnology | Not specified | Custom quantities | Product intended for research use only.[2] |
| Jubilant Ingrevia | Not specified | Bulk quantities | Positioned for new drug development applications.[3] |
| BLDpharm | Not specified | Various | Offers online ordering and cold-chain transportation. |
| Sunway Pharm Ltd | 97% | 1g, 25g, 100g | Provides COA, Datasheet, and NMR upon request.[4] |
Synthesis and Manufacturing Processes
Understanding the synthetic routes to this compound is essential for assessing potential impurities and for process development. Several synthetic methods have been reported, with the choice of route often depending on the desired scale, cost, and purity requirements.
Esterification of N-Boc-piperidine-4-carboxylic acid
A common and straightforward method involves the esterification of the commercially available N-Boc-piperidine-4-carboxylic acid.
Experimental Protocol: Esterification with Trimethylsilyldiazomethane
This protocol describes a high-yielding esterification under mild conditions.
-
Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in a mixture of acetonitrile and methanol (10:1 v/v).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2 equivalents) dropwise to the cooled suspension.
-
Allow the reaction mixture to stand at 0 °C for 30 minutes after the addition is complete.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 4.5:1 v/v), to yield this compound as a colorless oil.[5]
Caption: Synthetic workflow for the esterification of N-Boc-piperidine-4-carboxylic acid.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its use in regulated environments such as pharmaceutical development. A combination of analytical techniques is typically employed for comprehensive quality control.
Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that provides lot-specific information on the quality and purity of the supplied material. A representative CoA would include the following information:
-
Product Name and CAS Number
-
Lot Number
-
Appearance: Conformance to specification (e.g., White to off-white solid).
-
Identity: Confirmation by ¹H NMR spectroscopy.
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by headspace GC.
-
Date of Analysis and Expiry Date
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.45 ppm), the methyl ester group (a singlet around 3.69 ppm), and the protons of the piperidine ring.[5]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds like N-Boc protected piperidines. A reverse-phase HPLC method with UV detection is commonly used.
Illustrative HPLC Method for N-Boc Piperidine Derivatives
This protocol provides a starting point for developing a specific method for this compound.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 8 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: Ambient or controlled (e.g., 35 °C).
Caption: A typical analytical workflow for the quality control of this compound.
Applications in Drug Discovery and Development
This compound is a versatile building block in medicinal chemistry due to its bifunctional nature, allowing for diverse chemical modifications.
Synthesis of Orexin Receptor Agonists
A notable application of this compound is in the synthesis of orexin receptor agonists. Orexin receptors are involved in regulating sleep-wake cycles, and their modulation is a key strategy for developing treatments for sleep disorders like narcolepsy.[6][7][8] The piperidine scaffold can be elaborated to mimic the structure of endogenous orexin peptides and interact with the orexin receptors.
Intermediate for Substituted Piperidines
The ester and the Boc-protected amine functionalities of this compound can be selectively manipulated to introduce a wide range of substituents onto the piperidine ring. This makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Precursor for Fentanyl Analogs
It is important to note that derivatives of N-Boc-piperidone, a related class of compounds, are used as precursors in the synthesis of fentanyl and its analogs.[9] This highlights the importance of responsible sourcing and handling of such chemical intermediates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe use in the laboratory. This guide provides a foundational resource for scientists working with this important chemical intermediate.
References
- 1. 124443-68-1 Cas No. | Methyl piperidine-4-carboxylate, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. This compound [jubilantingrevia.com]
- 4. This compound - CAS:124443-68-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 6. Design and Synthesis of Orexin 1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate: An Application Protocol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed, reliable, and efficient protocol for the synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a key building block in medicinal chemistry and pharmaceutical development.[1] The piperidine scaffold is a privileged structure in numerous biologically active compounds.[2] This guide explains the chemical principles, provides step-by-step instructions, and includes critical data for the successful synthesis and characterization of the target compound.
Introduction: The Significance of a Versatile Piperidine Intermediate
This compound, also known as N-Boc-4-methoxycarbonylpiperidine, is a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its structure incorporates the piperidine ring, a common motif in drugs targeting central nervous system disorders, cardiovascular diseases, and more. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations at other positions of the molecule, a vital strategy in multi-step organic synthesis. This protocol details the synthesis of this compound via the esterification of N-Boc-piperidine-4-carboxylic acid.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages: the protection of the piperidine nitrogen with a Boc group, followed by the esterification of the carboxylic acid moiety.
Stage 1: N-Boc Protection
Caption: N-Boc Protection of Piperidine-4-carboxylic acid.
The reaction begins with the protection of the secondary amine of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base, typically sodium hydroxide, deprotonates the carboxylic acid and facilitates the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the Boc anhydride.
Stage 2: Esterification
Caption: Esterification of N-Boc-piperidine-4-carboxylic acid.
The subsequent step is the esterification of the carboxylic acid group. In this protocol, we utilize iodomethane as the methyl source and potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The potassium carbonate deprotonates the carboxylic acid, forming a carboxylate salt, which then acts as a nucleophile, attacking the methyl group of iodomethane in an SN2 reaction to yield the final methyl ester.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Sigma-Aldrich | ≥98% |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Alfa Aesar | 99% |
| Sodium hydroxide | NaOH | 40.00 | Fisher Scientific | ≥97% |
| tert-Butanol | (CH₃)₃COH | 74.12 | Acros Organics | 99.5% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | VWR | ≥99% |
| Hydrochloric acid (3 M) | HCl | 36.46 | J.T. Baker | 36.5-38.0% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | EMD Millipore | ≥99.5% |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | ≥99% |
| Iodomethane | CH₃I | 141.94 | Alfa Aesar | 99.5% |
| Potassium carbonate | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics | ≥99.8% |
| Brine (saturated NaCl solution) | NaCl | 58.44 | LabChem | |
| Silica gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Melting point apparatus
Detailed Synthesis Protocol
Stage 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Reaction Setup: In a 1 L three-necked flask equipped with a magnetic stirrer, add piperidine-4-carboxylic acid (70.0 g, 0.542 mol). Prepare a solution of sodium hydroxide (1N, 6.5 L) and add it to the flask, followed by tert-butanol (6.5 L). Cool the mixture to 0 °C in an ice bath.[3]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (129.6 g, 0.594 mol) to the stirred solution over 30 minutes, ensuring the temperature remains low.[3]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[3]
-
Work-up:
-
Concentrate the resulting solution to approximately half its volume using a rotary evaporator.
-
Carefully acidify the mixture to pH 2-3 with a 3 M hydrochloric acid solution. A white solid will precipitate.[4]
-
Collect the white precipitate by vacuum filtration and wash it with cold deionized water.[3]
-
Dry the solid under vacuum to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
-
Stage 2: Synthesis of this compound
-
Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g, 8.7 mmol) in DMF (38 mL) in a round-bottom flask, add potassium carbonate (1.2 g, 8.7 mmol).[5]
-
Addition of Iodomethane: Add iodomethane (0.65 mL, 10.4 mmol) to the reaction mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane mixture).[5]
-
Work-up and Purification:
-
Pour the reaction mixture into a 10% aqueous potassium carbonate solution (100 mL).[5]
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[5]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/EtOAc, 4.5:1 v/v) to give this compound as an oil.[5][6]
-
Characterization and Expected Results
| Property | Expected Value |
| Appearance | Colorless oil or white to light yellow solid |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol [7] |
| Melting Point | 33.0 to 37.0 °C[5] |
| Boiling Point | 307.4±35.0 °C (Predicted)[5] |
| ¹H NMR (CDCl₃, 600 MHz) | δ 3.99 (s, 2H), 3.67 (s, 3H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.8 Hz, 1H), 1.89 (m, 2H), 1.66 (m, 2H), 1.45 (s, 9H)[5] |
| ¹³C NMR (CDCl₃, 151 MHz) | δ 174.9, 154.6, 79.5, 51.7, 41.0, 28.4, 27.9[5] |
| Yield | ~90%[6] |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodomethane is toxic and a suspected carcinogen; handle with extreme care.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Strong acids and bases should be handled with caution.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Stage 1 | Incomplete reaction or loss during work-up. | Ensure complete dissolution of starting materials. Carefully monitor pH during acidification to ensure complete precipitation. |
| Incomplete reaction in Stage 2 | Inactive reagents or insufficient reaction time. | Use freshly opened or purified reagents. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Impure final product | Incomplete reaction or inefficient purification. | Ensure the reaction has gone to completion before work-up. Optimize the eluent system for column chromatography for better separation. |
Conclusion
This protocol provides a comprehensive and reliable method for the synthesis of this compound. By following these detailed steps, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The rationale behind each step has been explained to provide a deeper understanding of the chemical process.
References
- 1. innospk.com [innospk.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
Application Note & Protocol: A Comprehensive Guide to the N-Boc Protection of Methyl 4-Piperidinecarboxylate
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the N-Boc protection of methyl 4-piperidinecarboxylate, a critical transformation in the synthesis of numerous pharmaceutical intermediates and complex organic molecules.[1] We delve into the underlying reaction mechanism, present a robust and validated experimental procedure, and offer expert insights into process optimization and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this fundamental synthetic step.
Introduction: The Strategic Importance of Boc Protection
In the landscape of modern organic synthesis, particularly in pharmaceutical development, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions.[2][3] The protection of the secondary amine of methyl 4-piperidinecarboxylate is a common step to prevent its unwanted reactivity in subsequent synthetic transformations, allowing for selective modification at other positions of the molecule.
The reaction typically involves the treatment of the amine with di-tert-butyl dicarbonate (Boc₂O), which serves as an efficient Boc-donating reagent.[2] The resulting product, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, is a versatile building block in medicinal chemistry.
Reaction Mechanism: The Nucleophilic Acyl Substitution
The N-Boc protection of methyl 4-piperidinecarboxylate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This initial attack forms a tetrahedral intermediate.[3]
The intermediate then collapses, with the tert-butyl carbonate anion acting as a leaving group. This anion is unstable and subsequently decomposes into tert-butanol and carbon dioxide gas.[4] The evolution of CO₂ is a characteristic feature of this reaction. The overall reaction is generally clean and high-yielding.
Experimental Protocol
This protocol has been optimized for both yield and purity, incorporating best practices for safety and efficiency.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| Methyl 4-piperidinecarboxylate | ≥98% | Sigma-Aldrich | 2971-79-1 |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade, ≥97% | Sigma-Aldrich | 24424-99-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer for product characterization
Step-by-Step Procedure
-
Reaction Setup: To a stirred solution of methyl 4-piperidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq). Cool the mixture to 0 °C using an ice bath. Rationale: The use of an anhydrous solvent prevents hydrolysis of the Boc anhydride. Triethylamine acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product. Cooling the reaction mixture helps to control the initial exotherm.
-
Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to maintain the reaction temperature and prevent a rapid evolution of gas.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: Overnight stirring ensures the reaction goes to completion. TLC is a crucial in-process control to determine the reaction endpoint.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5] Rationale: The water quench removes excess triethylamine and its salts. The sodium bicarbonate wash ensures the removal of any remaining acidic byproducts. The brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5] Rationale: Anhydrous sodium sulfate is a common drying agent for organic solvents. Rotary evaporation efficiently removes the volatile solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil or a low-melting solid.[5] Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring high purity of the final product.
Characterization
The structure of the purified product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ: 3.99 (m, 2H), 3.67 (s, 3H), 2.82 (m, 2H), 2.43 (m, 1H), 1.85 (m, 2H), 1.65 (m, 2H), 1.45 (s, 9H).[5]
-
¹³C NMR (101 MHz, CDCl₃) δ: 174.9, 154.6, 79.5, 51.7, 43.5 (br), 41.0, 28.4, 27.9.[5]
Process Visualization
Reaction Workflow
Caption: Experimental workflow for N-Boc protection.
Mechanistic Overview
Caption: Simplified mechanism of N-Boc protection.
Safety Considerations
-
Gas Evolution: The reaction produces carbon dioxide gas. It is crucial to ensure that the reaction vessel is not sealed to avoid pressure build-up.[4]
-
Reagent Handling: Di-tert-butyl dicarbonate is an irritant. Triethylamine is corrosive and has a strong odor. Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider adding an additional portion of Boc₂O (0.1-0.2 eq) and stirring for a few more hours.
-
Low Yield: Ensure that the starting materials are of high purity and the solvent is anhydrous. Inefficient extraction during work-up can also lead to lower yields.
-
Alternative Conditions: For substrates that are sensitive to triethylamine, other bases such as potassium carbonate can be used. In some cases, the reaction can proceed without a base, although it may be slower.[4] For water-soluble amines, a biphasic system or the use of a solvent mixture like methanol/water can be employed.[6]
Conclusion
The N-Boc protection of methyl 4-piperidinecarboxylate is a fundamental and highly reliable transformation in organic synthesis. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can consistently achieve high yields of the desired product with excellent purity. The versatility of the Boc protecting group ensures that this procedure will remain a cornerstone of synthetic strategies in pharmaceutical and materials science research.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
Application Note & Protocol: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
Abstract
This document provides a comprehensive guide to the methyl esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a critical transformation in synthetic organic chemistry. The product, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, is a versatile building block in the development of active pharmaceutical ingredients (APIs), particularly for compounds targeting neurological and cardiovascular conditions.[1] We present two robust and field-proven protocols: a high-yielding method employing thionyl chloride (SOCl₂) and a milder approach using trimethylsilyldiazomethane (TMS-CHN₂). The guide includes detailed mechanistic discussions, step-by-step procedures, characterization data, and expert insights to ensure successful and reproducible synthesis.
Introduction: The Strategic Importance of a Key Building Block
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of marketed drugs. The functionalization of this core structure is paramount for modulating pharmacological activity. 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid serves as an ideal starting material; the Boc protecting group ensures stability and allows for selective manipulation at other positions, while the carboxylic acid at the C4 position provides a handle for diverse chemical modifications.[1]
Converting this carboxylic acid to its methyl ester is often a crucial first step. The resulting ester, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (CAS 124443-68-1), is less polar, often easier to purify, and is primed for subsequent reactions such as amide bond formation, reduction, or Grignard additions.[2] This application note details reliable methods to achieve this transformation efficiently.
Mechanistic Rationale: Choosing the Right Path to Esterification
The conversion of a carboxylic acid to an ester can be accomplished through several pathways. The choice of method depends on factors like substrate sensitivity, desired scale, and available reagents.
Fischer-Speier Esterification: The Classic Approach
The most fundamental method is the Fischer esterification, an acid-catalyzed condensation between a carboxylic acid and an alcohol.[3][4][5] The mechanism involves the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol.[6][7] A series of proton transfers and the subsequent elimination of water yield the ester. To drive this equilibrium-controlled reaction to completion, an excess of the alcohol is typically used as the solvent, or water is removed as it forms.[7][8]
Caption: Figure 1: Mechanism of Fischer Esterification
Acyl Chloride Formation: A High-Reactivity Intermediate
For less reactive or sterically hindered systems, a more forceful method involves converting the carboxylic acid to a highly electrophilic acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The intermediate acid chloride is not isolated but is immediately treated with methanol, which rapidly attacks the carbonyl carbon to form the ester. This method is highly efficient and generally irreversible, leading to excellent yields. The byproducts, SO₂ and HCl, are gases, which also helps drive the reaction to completion.[11]
Trimethylsilyldiazomethane (TMS-CHN₂): A Mild & Modern Reagent
Trimethylsilyldiazomethane offers a mild and highly efficient route for methyl esterification.[12][13] It serves as a safer, more stable alternative to the explosive and toxic diazomethane gas. The reaction proceeds by protonation of TMS-CHN₂ by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the methyl group, liberating nitrogen gas.[14] This method is often quantitative and requires minimal purification, making it ideal for sensitive substrates and small-scale synthesis.[15]
Experimental Guide: Protocols & Procedures
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water.[10] TMS-diazomethane is toxic and should be handled with extreme care.
Protocol 1: Thionyl Chloride (SOCl₂) Mediated Esterification
This robust protocol is suitable for gram-to-kilogram scale synthesis and consistently delivers high yields.
Materials & Reagents:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂), reagent grade
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol, using it as both the reagent and solvent (approx. 5-10 mL per gram of carboxylic acid). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2–1.5 eq) dropwise to the stirred suspension at 0 °C. Causality Note: This order of addition, adding SOCl₂ to the methanol, generates anhydrous HCl in situ, which catalyzes the esterification.[9] The reaction is exothermic; slow addition is crucial to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Work-up - Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases. This neutralizes the excess acid.
-
Work-up - Washing: Further wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[16][17]
Protocol 2: Trimethylsilyldiazomethane (TMS-CHN₂) Esterification
This protocol is ideal for rapid, small-scale synthesis where mild conditions are paramount.
Materials & Reagents:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Trimethylsilyldiazomethane (TMS-CHN₂) solution (typically 2.0 M in hexanes or diethyl ether)
-
Methanol (MeOH)
-
Acetonitrile (ACN) or a mixture of Diethyl Ether/Methanol
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a mixture of acetonitrile and methanol (e.g., 10:1 ratio) or diethyl ether and methanol (e.g., 7:2 ratio).[16] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the TMS-diazomethane solution (1.1–1.5 eq) dropwise to the stirred solution. Causality Note: The reaction is characterized by the evolution of nitrogen gas. Adding the reagent slowly at 0 °C ensures controlled gas evolution and prevents side reactions.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[16][17] Monitor the reaction by TLC until the starting material is no longer visible. A faint yellow color from excess TMS-CHN₂ may persist.
-
Work-up: If a slight excess of TMS-CHN₂ remains, it can be quenched by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue is often the pure methyl ester. If further purification is needed, column chromatography can be performed.[17][18]
Data Summary & Visualization
Comparative Overview of Protocols
| Parameter | Protocol 1 (SOCl₂) | Protocol 2 (TMS-CHN₂) |
| Reagents | SOCl₂, Methanol | TMS-diazomethane, Methanol |
| Catalyst | In situ generated HCl | Acid starting material is the catalyst |
| Temperature | 0 °C to Reflux (65 °C) | 0 °C to Room Temperature |
| Reaction Time | 2–4 hours | 1–3 hours |
| Work-up | Aqueous wash required | Direct concentration |
| Typical Yield | >95% | >90% |
| Key Advantage | Cost-effective, scalable | Extremely mild, rapid, clean |
| Key Disadvantage | Harsh conditions, corrosive reagent | Expensive, toxic reagent |
Experimental Workflow
Caption: Figure 2: General Experimental Workflow
Product Characterization
The final product, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, should be a colorless liquid or a low-melting off-white solid.[1][16]
-
Molecular Formula: C₁₂H₂₁NO₄
-
Molecular Weight: 243.30 g/mol
-
Melting Point: 33.0 to 37.0 °C[16]
-
Boiling Point: ~307 °C at 760 mmHg[1]
-
¹H NMR (CDCl₃, 400-600 MHz): δ (ppm) ~3.67 (s, 3H, -OCH₃), ~3.9-4.1 (m, 2H), ~2.82 (m, 2H), ~2.43 (tt, 1H), ~1.85 (m, 2H), ~1.65 (m, 2H), 1.44 (s, 9H, -C(CH₃)₃).[16][17]
-
¹³C NMR (CDCl₃, 100-151 MHz): δ (ppm) ~174.9 (C=O, ester), ~154.6 (C=O, Boc), ~79.5 (-C(CH₃)₃), ~51.7 (-OCH₃), ~41.0 (piperidine CH), ~28.4 (-C(CH₃)₃), ~27.9 (piperidine CH₂).[16]
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₂₁NO₄ [M+H]⁺: 244.15; found ~244.1. For [M+Na]⁺: 266.13; found ~266.[17][18]
Troubleshooting & Expert Insights
-
Incomplete Reaction (SOCl₂ Method): If starting material persists, ensure reagents are anhydrous. Water will consume the SOCl₂ and inhibit the reaction. Additional heating time or a slight excess of SOCl₂ can help drive the reaction to completion.
-
Potential Boc-Deprotection: The in situ generation of HCl in the SOCl₂/MeOH method can potentially lead to the removal of the acid-labile Boc group, especially with prolonged heating. It is crucial to monitor the reaction and avoid unnecessarily long reaction times.
-
Low Yield (TMS-CHN₂ Method): Ensure the carboxylic acid starting material is fully dissolved before adding the TMS-diazomethane. A suspension can lead to slower, incomplete reaction. Using a co-solvent like methanol is essential for the proton transfer step.[16][17]
-
Purification Issues: If an emulsion forms during the aqueous work-up (Protocol 1), adding more brine can help break it. The product is moderately polar, so a careful selection of the eluent system (e.g., starting with 5% EtOAc in Hexane and gradually increasing polarity) is key for good separation during column chromatography.
Conclusion
The esterification of N-Boc-piperidine-4-carboxylic acid is a fundamental and enabling step for the synthesis of complex pharmaceutical targets. The two protocols presented here—a classic, scalable method using thionyl chloride and a modern, mild alternative using TMS-diazomethane—provide reliable and high-yielding pathways to the desired methyl ester. By understanding the underlying mechanisms and following the detailed procedures, researchers can confidently and efficiently produce this valuable synthetic intermediate.
References
- 1. innospk.com [innospk.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trimethylsilyldiazomethane [commonorganicchemistry.com]
- 16. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 17. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 18. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
Application Note & Protocol: The Strategic Use of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in the Synthesis of Vandetanib
Abstract
Vandetanib is a potent, orally available kinase inhibitor used in the treatment of medullary thyroid cancer.[1] Its mechanism of action involves the targeted inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase, which are critical to tumor angiogenesis and cell proliferation.[2][3][4] The synthesis of this complex 4-anilinoquinazoline molecule relies on the strategic assembly of a quinazoline core and a functionalized piperidine side chain. This document provides a detailed guide for researchers on the utilization of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (also known as Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate) as a key starting material for the synthesis of the piperidine moiety of Vandetanib.[5] We will explore the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol, and discuss the critical aspects of process control and characterization.
Introduction: The Significance of the Piperidine Moiety in Vandetanib
The chemical structure of Vandetanib, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine, features a crucial piperidinylmethoxy group at the C7 position of the quinazoline ring.[6] This side chain is not merely a structural component; it plays a significant role in the drug's pharmacokinetic and pharmacodynamic profile, influencing its solubility, cell permeability, and binding affinity to target kinases.
The synthesis of this side chain requires a robust and versatile building block. This compound is an ideal precursor for several reasons:
-
The Piperidine Scaffold: It provides the core six-membered heterocyclic ring required for the final drug structure. Piperidine rings are common motifs in pharmaceuticals due to their conformational flexibility and ability to engage in key binding interactions.[7]
-
The Boc Protecting Group: The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is essential for preventing unwanted side reactions at the nitrogen atom during the initial synthetic steps. Its presence ensures that modifications occur selectively at the C4 position, and it can be removed under specific conditions late in the synthesis to allow for the introduction of the final methyl group.[8][9]
-
The C4-Ester Functionality: The methyl ester at the C4 position serves as a chemical handle that can be readily converted into the required hydroxymethyl group, which is necessary for forming the ether linkage to the quinazoline core.
Overview of the Synthetic Strategy
The overall synthetic pathway can be conceptualized as a convergent synthesis. First, the piperidine-based side chain is prepared and activated. Separately, the quinazoline core is synthesized. Finally, these two key fragments are coupled, followed by final modifications to yield Vandetanib.
The journey from this compound involves three key transformations of the piperidine moiety itself:
-
Reduction: The C4-methyl ester is reduced to a primary alcohol.
-
Activation: The resulting alcohol is converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution.
-
Late-Stage Deprotection & Alkylation: After coupling to the quinazoline core, the Boc group is removed, and the piperidine nitrogen is methylated.
Caption: Overall synthetic workflow for Vandetanib.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12]
Protocol 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Causality: This step reduces the C4-ester of the starting material to the primary alcohol required for subsequent activation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere and cool the slurry to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture vigorously for 30 minutes, then add a saturated solution of Rochelle's salt and stir for another hour until the gray solids become a white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with EtOAc.
-
Collect the filtrate, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a crude oil or solid, which can often be used in the next step without further purification.
Protocol 2: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Causality: The hydroxyl group is a poor leaving group for nucleophilic substitution. This step converts it into a tosylate, which is an excellent leaving group, thereby "activating" the side chain for coupling with the quinazoline core. Pyridine acts as a base to neutralize the HCl generated during the reaction.[13][14]
Materials:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
Hydrochloric acid (1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.
-
Add TsCl (1.2 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 10-12 hours. Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice-cold water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure tosylate.[13]
Protocol 3: Coupling, Deprotection, and Methylation to form Vandetanib
Causality: This multi-step sequence completes the synthesis. The etherification is a Williamson ether synthesis. The Boc deprotection is an acid-catalyzed cleavage. The final step, reductive amination, is a mild and efficient method to methylate the secondary amine of the piperidine ring without over-alkylation.[15]
Materials:
-
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq)
-
4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (1.0 eq) (prepared via literature methods)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Aqueous formaldehyde solution (37%) (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)
Procedure:
A. Etherification:
-
To a solution of 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq) and the piperidine tosylate (1.1 eq).
-
Heat the mixture to 80 °C and stir for 6-8 hours until TLC indicates the consumption of the starting materials.
-
Cool the reaction to room temperature, pour into water, and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude Boc-protected Vandetanib intermediate.
B. Boc Deprotection:
-
Dissolve the crude intermediate from the previous step in DCM.
-
Add TFA (5-10 eq) and stir at room temperature for 2-3 hours.[15]
-
Remove the solvent and excess acid under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃ to neutralize.
-
Dry the organic layer and concentrate to yield the deprotected piperidine intermediate.
C. Reductive Amination:
-
Dissolve the deprotected intermediate in a suitable solvent like 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (1.5 eq) followed by NaBH(OAc)₃ (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization to obtain pure Vandetanib.
Quantitative Data Summary
| Step | Key Reagents | Molar Ratio (vs. Substrate) | Solvent | Temp. | Time | Typical Yield |
| 1. Reduction | LiAlH₄ | 1.5 eq | THF | 0°C → RT | 4h | >90% |
| 2. Activation | p-Toluenesulfonyl chloride | 1.2 eq | Pyridine | 0-5°C | 12h | 75-85% |
| 3A. Etherification | K₂CO₃ | 3.0 eq | DMF | 80°C | 8h | 70-80% |
| 3B. Deprotection | Trifluoroacetic acid | 5-10 eq | DCM | RT | 3h | >95% (crude) |
| 3C. Methylation | Formaldehyde, NaBH(OAc)₃ | 1.5 eq, 2.0 eq | DCE | RT | 6h | 80-90% |
Mechanistic Visualization
// Reactants Quinazoline [label=<
Quinazoline-O- Nucleophile
];
Piperidine [label=<
Piperidine-CH2-OTs Electrophile w/ Leaving Group
];
// Transition State TS [label="SN2 Transition State\n[Quin-O---CH2---OTs]δ-"];
// Products Product [label=<
Quinazoline-O-CH2-Piperidine Ether Linkage Formed
];
LeavingGroup [label="OTs- (Tosylate Anion)"];
// Edges Quinazoline -> TS [label="Nucleophilic Attack"]; Piperidine -> TS; TS -> Product; TS -> LeavingGroup [label="Leaving Group Departs"]; } }
Caption: Mechanism of the key etherification coupling step.
Product Characterization
The identity and purity of the final Vandetanib product and key intermediates should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates. A typical method might use a C18 column with a mobile phase of methanol and ammonium acetate buffer.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any impurities or degradation products.[16][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and ensure all expected protons and carbons are present with the correct integrations and chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule, such as N-H, C=C, and C-O stretches.[19]
References
- 1. What is Vandetanib used for? [synapse.patsnap.com]
- 2. Vandetanib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | 124443-68-1 | TCI AMERICA [tcichemicals.com]
- 6. CN105254614A - Method for synthesizing Vandetanib compound - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. innospk.com [innospk.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archives.ijper.org [archives.ijper.org]
- 17. impactfactor.org [impactfactor.org]
- 18. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. saspublishers.com [saspublishers.com]
Application and Protocols for 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate in Kinase Inhibitor Synthesis
Introduction: The Privileged Piperidine Scaffold in Kinase Inhibition
The piperidine ring is a quintessential heterocyclic motif in modern medicinal chemistry, frequently recognized as a "privileged scaffold" due to its widespread presence in a multitude of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility, combined with its ability to serve as a versatile scaffold for three-dimensional diversification, allows for precise orientation of pharmacophoric groups within the often-complex binding sites of protein kinases. This structural versatility is paramount in achieving high potency and selectivity, two critical attributes for successful kinase inhibitors.[3]
Among the vast arsenal of piperidine-based building blocks, 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) has emerged as a particularly valuable intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates a wide range of synthetic transformations under mild conditions, while the methyl ester at the 4-position provides a convenient handle for further chemical elaboration. This application note will provide an in-depth guide to the utility of this reagent, focusing on its application in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors and providing a broader context within the synthesis of other important kinase inhibitor classes.
Core Synthetic Application: Synthesis of a Syk Kinase Inhibitor Intermediate
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Consequently, inhibitors of Syk are of significant interest for the treatment of autoimmune diseases and certain cancers. A key synthetic strategy for a class of potent Syk inhibitors involves the construction of a substituted 2-aminopyridine core, where the piperidine moiety plays a critical role in occupying a specific pocket of the kinase domain.
The following section details a representative synthetic protocol adapted from the patent literature, demonstrating the direct application of a close analog of this compound in the synthesis of a key intermediate for Syk inhibitors.[4] For the purpose of this protocol, we will refer to the ethyl ester analog, which exhibits identical reactivity to the methyl ester.
Reaction Scheme:
Caption: Synthesis of a key Syk inhibitor intermediate.
Experimental Protocol: Synthesis of 1-Tert-butyl 4-ethyl 4-(4-bromopyridin-2-yl)piperidine-1,4-dicarboxylate
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between the enolate of 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate and 4-bromo-2-fluoropyridine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | 257.34 | 1.62 g | 6.3 |
| 4-Bromo-2-fluoropyridine | 175.98 | 1.11 g | 6.3 |
| Potassium hexamethyldisilazane (KHMDS) 0.5 M in THF | 199.44 | 18 mL | 9.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 18 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a solution of 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.62 g, 6.3 mmol) and 4-bromo-2-fluoropyridine (1.11 g, 6.3 mmol) in anhydrous THF (18 mL).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add potassium hexamethyldisilazane (KHMDS, 18 mL of a 0.5 M solution in THF, 9.0 mmol) to the reaction mixture via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product, 1-Tert-butyl 4-ethyl 4-(4-bromopyridin-2-yl)piperidine-1,4-dicarboxylate.
Broader Applications in Kinase Inhibitor Synthesis
The versatility of the this compound scaffold extends beyond Syk inhibitors. It serves as a foundational building block for various other kinase inhibitor classes, including those targeting Janus Kinases (JAKs) and Protein Kinase B (PKB/Akt).
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of targeted immunomodulators used in the treatment of autoimmune diseases like rheumatoid arthritis.[5][6] The synthesis of potent JAK inhibitors, such as Upadacitinib, often involves the construction of a complex, stereochemically defined piperidine or pyrrolidine core.[7][8][9][10] While the exact starting material may differ, the fundamental synthetic transformations involving piperidine intermediates are highly relevant.
The synthesis of these cores often involves multi-step sequences that may include:
-
Asymmetric Hydrogenation: To establish the desired stereochemistry of substituents on the piperidine ring.[1]
-
Ring-Closing Metathesis: To construct the heterocyclic ring system.
-
Functional Group Interconversions: To introduce the necessary pharmacophoric elements for potent kinase inhibition.
Caption: General workflow for JAK inhibitor synthesis.
Protein Kinase B (PKB/Akt) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[8] A US patent for PKB inhibitors describes the synthesis of a key intermediate, 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate, which shares the same core structure as our topic molecule.[2]
The synthesis of this intermediate highlights the manipulation of the 4-position of the piperidine ring, converting the ester functionality into an amino group. This transformation is crucial for the subsequent coupling with the kinase hinge-binding motif of the final inhibitor.
Synthetic Transformation:
| Starting Material | Key Transformation | Product |
| This compound | 1. Hydrolysis of the methyl ester to the carboxylic acid. 2. Curtius rearrangement. | 1-Tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate |
This transformation showcases the utility of the methyl ester as a precursor to other functional groups, further expanding the synthetic utility of the title compound.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its pre-protected nitrogen and activatable 4-position ester make it an ideal starting material for the construction of complex piperidine-containing scaffolds. The detailed protocol for the synthesis of a Syk kinase inhibitor intermediate provides a practical example of its application, while the broader context of its relevance in the synthesis of JAK and PKB inhibitors underscores its significance in modern drug discovery. Researchers and drug development professionals can leverage the synthetic strategies outlined in this application note to accelerate the development of novel and potent kinase inhibitors.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 9. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][3] The piperidine scaffold, a privileged structure in numerous pharmaceuticals, often requires the temporary protection of its secondary amine for selective functionalization. 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate serves as a key intermediate where the Boc group masks the piperidine nitrogen, allowing for transformations at other positions. The subsequent removal, or deprotection, of the Boc group is a critical step to unveil the secondary amine for further elaboration in the synthesis of complex target molecules.
This technical guide provides an in-depth analysis of the deprotection of the Boc group from this compound. It will delve into the underlying reaction mechanisms, offer detailed, field-proven experimental protocols, and discuss methods for monitoring reaction progress and ensuring product purity.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed process.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4][5][6] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][4][6][7] The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the free secondary amine.[2][4][6][7] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[3][4]
The generation of the tert-butyl cation is a key feature of this mechanism. This reactive carbocation can potentially lead to side reactions, such as alkylation of nucleophilic residues in the substrate or solvent.[6] To mitigate these unwanted side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[1][6]
References
Introduction: The Significance of the 4-Alkylpiperidine Scaffold
An Application Guide to Strategic C-4 Alkylation of the Piperidine Ring
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets. Specifically, the introduction of alkyl groups at the 4-position (C-4) is a critical strategy in drug development. This modification allows for the precise modulation of a molecule's lipophilicity, steric profile, and metabolic stability, directly influencing its pharmacological activity, selectivity, and pharmacokinetic properties.[2] For instance, modifying the C-4 position has been instrumental in developing ligands for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.[3]
This guide provides an in-depth exploration of the primary synthetic methodologies for achieving C-4 alkylation of the piperidine ring. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific strategies are chosen and how to optimize them for success. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity.
Part 1: A Strategic Overview of C-4 Alkylation Pathways
The approach to C-4 alkylation is dictated by the available starting materials and the desired complexity of the final product. The primary challenge lies in achieving selective functionalization at the C-4 position, which is a non-activated sp³ carbon in the parent piperidine. Therefore, most strategies rely on pre-functionalized piperidine rings that activate the C-4 position for subsequent carbon-carbon bond formation.
The main strategies can be broadly categorized as follows:
-
Functionalization of 4-Piperidones: Utilizing the carbonyl group to direct reactions, either through enolate intermediates or by addition of organometallic reagents.[4]
-
Nucleophilic Addition to Activated Piperidines: Employing piperidines with electron-withdrawing groups at C-4 (e.g., cyano group) to facilitate deprotonation and subsequent alkylation.[5]
-
Direct C-H Functionalization: A modern approach involving the deprotonation of a C-H bond adjacent to a directing group, typically the nitrogen-protecting group, to form an organometallic intermediate that is then trapped with an electrophile.[6]
-
Conjugate Addition: The 1,4-addition of nucleophiles to α,β-unsaturated systems derived from 4-piperidones.[7][8]
The following diagram illustrates these divergent synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Strategic Incorporation of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate for Advanced Peptidomimetic Synthesis
Abstract & Introduction
The design of therapeutic peptides often requires moving beyond the canonical 20 amino acids to enhance stability, modulate conformation, and improve pharmacokinetic profiles. Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery.[1] A powerful strategy in this field is the introduction of rigid scaffolds into the peptide backbone to constrain conformational flexibility and present pharmacophoric groups in a defined spatial orientation.[1][2]
This document provides a comprehensive guide to the use of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (also known as N-Boc-4-(methoxycarbonyl)piperidine) as a synthetic building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The piperidine ring is a privileged scaffold in medicinal chemistry, capable of improving properties such as cell permeability and metabolic stability.[3] This guide details the chemical principles, strategic considerations, and step-by-step protocols for the successful incorporation of this valuable non-natural amino acid analogue.
Chemical Principle & Strategic Workflow
The successful integration of this compound into a growing peptide chain relies on a two-stage chemical modification and coupling strategy. The commercially available molecule is not immediately ready for standard SPPS coupling.
Stage 1: Activation via Saponification The molecule features two protecting groups: a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and a methyl ester at the C4 position. In standard Fmoc/tBu-based SPPS, peptide bond formation occurs between a free amine on the resin-bound peptide and an activated carboxylic acid of the incoming amino acid.[4] Therefore, the methyl ester must first be hydrolyzed to a free carboxylic acid. This is achieved through saponification, typically using a mild base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system.[5][6] This step is critical and must be performed carefully to avoid premature cleavage of the acid-labile Boc group.
Stage 2: Coupling to the Solid Support Once saponified, the resulting N-Boc-piperidine-4-carboxylic acid can be coupled to the N-terminal amine of the peptide chain on the solid support. The piperidine scaffold is a sterically hindered secondary amino acid analogue, which can make coupling reactions sluggish and inefficient with standard carbodiimide reagents.[7] To overcome this challenge, powerful uronium/aminium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are employed to ensure high acylation efficiency.[7][8]
Stage 3: Deprotection & Cleavage Following successful coupling, the Boc group on the piperidine nitrogen remains in place, acting as a side-chain protecting group. The standard SPPS cycle of Fmoc deprotection (using piperidine) and subsequent amino acid couplings can then continue to elongate the peptide chain.[9] The final step involves a global deprotection using a strong acid, typically a Trifluoroacetic Acid (TFA) cocktail, which cleaves the completed peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups, including the N-Boc group from the piperidine scaffold.[10]
The overall workflow is visualized below.
Caption: Workflow for incorporating the piperidine scaffold into peptides.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Saponification of this compound
This protocol converts the starting methyl ester into the free carboxylic acid required for SPPS coupling.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water (DI H₂O)
-
Hydrochloric acid (HCl), 1N solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in a 3:1 mixture of THF and DI H₂O (e.g., 15 mL THF, 5 mL H₂O for 1 gram of starting material).
-
Add 1.5 equivalents of LiOH·H₂O to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Causality: Using a mild base like LiOH and avoiding heat minimizes the risk of cleaving the acid-sensitive N-Boc protecting group.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by slowly adding 1N HCl.
-
Extract the aqueous layer 3 times with a suitable organic solvent like DCM or EtOAc.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a solid or viscous oil.
-
Verify the product identity and purity via ¹H NMR and Mass Spectrometry before proceeding to the coupling step.
Protocol 2: On-Resin Coupling of N-Boc-piperidine-4-carboxylic acid
This protocol describes the coupling of the prepared building block onto a resin-bound peptide with a free N-terminal amine using HATU.
Materials & Reagents:
| Reagent/Material | Purpose | Recommended Equivalents (vs. Resin Capacity) |
|---|---|---|
| Peptide-Resin | Solid support with free amine | 1.0 |
| N-Boc-piperidine-4-carboxylic acid | Building Block | 3.0 - 5.0 |
| HATU | Coupling Reagent | 2.9 - 4.5 |
| DIPEA (N,N-Diisopropylethylamine) | Tertiary Base | 6.0 - 10.0 |
| DMF (N,N-Dimethylformamide) | Solvent | - |
Procedure:
-
Swell the peptide-resin (with the N-terminal Fmoc group already removed) in DMF for at least 30 minutes in a suitable SPPS reaction vessel.
-
In a separate vial, dissolve 3.0 eq. of N-Boc-piperidine-4-carboxylic acid and 2.9 eq. of HATU in DMF.
-
Add 6.0 eq. of DIPEA to the vial and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Note: Difficult couplings with hindered residues may require longer reaction times or gentle heating (e.g., 40 °C). Microwave-assisted SPPS can also significantly accelerate this step.
-
-
Monitoring the Coupling: To check for completion, perform a qualitative Kaiser test.[11][12]
-
Take a small sample of resin beads (~2-3 mg), wash thoroughly with DMF, then DCM, and dry.
-
Add Kaiser test reagents as per standard procedure and heat.
-
Result: A colorless/yellow result indicates a complete reaction (no free primary amines). A blue/purple color indicates an incomplete coupling.[13]
-
-
Troubleshooting: If the Kaiser test is positive, drain the reaction solution and repeat the coupling step with fresh reagents (a "double coupling").
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin extensively with DMF (3-5 times) to remove all excess reagents before proceeding to the next Fmoc deprotection cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol releases the final peptide from the solid support and removes all acid-labile protecting groups.
Materials:
-
Peptide-Resin (fully synthesized and N-terminally deprotected or protected)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (DI H₂O)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin thoroughly with DCM and allow it to dry completely under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is effective: TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .
-
Causality: TFA is the strong acid that performs the cleavage. Water and TIS act as scavengers to trap the reactive carbocations generated from the cleavage of the Boc, tBu, and other protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[14]
-
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (10-20x) of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by preparative HPLC.
References
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a key building block in the development of novel therapeutics. Two robust and scalable synthetic routes are presented, starting from readily available precursors: methyl isonipecotate and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. Detailed, step-by-step protocols, process optimization insights, safety considerations, and purification techniques are outlined to ensure high yield and purity, meeting the stringent requirements of the pharmaceutical industry.
Introduction: The Significance of a Versatile Piperidine Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal template for targeting a wide range of biological receptors and enzymes. This compound serves as a crucial intermediate, offering orthogonal protecting groups that allow for selective chemical modifications at the nitrogen and C4 positions of the piperidine ring. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, which can be readily removed under acidic conditions, while the methyl ester at the C4 position allows for various transformations such as hydrolysis, amidation, or reduction.
This guide is intended for researchers, chemists, and process development scientists involved in the large-scale synthesis of pharmaceutical intermediates. The protocols described herein are designed to be scalable, cost-effective, and safe, providing a solid foundation for the production of high-quality this compound.
Strategic Approaches to Synthesis
Two primary synthetic strategies are detailed for the large-scale production of the target compound. The choice between these routes may depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
-
Route A: N-Boc Protection of Methyl Isonipecotate. This is a direct and efficient one-step process.
-
Route B: Esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This route is advantageous if the Boc-protected carboxylic acid is a more readily available or cost-effective starting material.
The following diagram illustrates the two synthetic pathways:
Caption: Synthetic strategies for this compound.
Detailed Protocols and Methodologies
Route A: N-Boc Protection of Methyl Isonipecotate
This route is often preferred for its atom economy and straightforward execution. The reaction involves the protection of the secondary amine of methyl isonipecotate with di-tert-butyl dicarbonate (Boc anhydride).
3.1.1. Reaction Scheme
Caption: N-Boc protection of methyl isonipecotate.
3.1.2. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Methyl Isonipecotate | 2971-79-1 | 143.18 | 1.0 |
| Di-tert-butyl dicarbonate (Boc)₂O | 24424-99-5 | 218.25 | 1.1 - 1.5 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 - 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | For workup |
| Brine (saturated NaCl solution) | N/A | N/A | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
3.1.3. Step-by-Step Protocol
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge methyl isonipecotate and dichloromethane (DCM). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0-5 °C using an ice bath. Add triethylamine dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The use of a tertiary amine base is crucial to neutralize the carboxylic acid byproduct formed from the Boc anhydride.
-
Boc Anhydride Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate in DCM dropwise over a period of 1-2 hours.[1] A slight excess of Boc anhydride ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess triethylamine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: The crude product, typically a colorless to pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.[2] For large-scale operations, vacuum distillation is often the more practical choice.
Route B: Esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
This route is a viable alternative when 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is the preferred starting material. The esterification can be achieved using various reagents.
3.2.1. Reaction Scheme
Caption: Esterification of N-Boc-isonipecotic acid.
3.2.2. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 84358-13-4 | 229.27 | 1.0 |
| Iodomethane (CH₃I) | 74-88-4 | 141.94 | 1.2 - 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) in hexanes | 18107-18-1 | 114.25 | 1.1 - 1.2 |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Solvent |
| Methanol (CH₃OH) | 67-56-1 | 32.04 | Co-solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
3.2.3. Step-by-Step Protocol (using Iodomethane)
-
Reaction Setup: In a reactor, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate to the solution. The base deprotonates the carboxylic acid, making it a more effective nucleophile.
-
Esterification: Add iodomethane dropwise to the mixture at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
3.2.4. Alternative Protocol (using Trimethylsilyldiazomethane)
Caution: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
Reaction Setup: Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in a mixture of acetonitrile and methanol at 0 °C.[2]
-
Reagent Addition: Add a solution of trimethylsilyldiazomethane in hexanes dropwise to the suspension.[2]
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.[2]
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.[2]
Process Optimization and Scale-Up Considerations
-
Solvent Selection: For Route A, while DCM is effective, alternative solvents with better environmental profiles such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored for greener processes.
-
Base Selection: In Route A, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used, but triethylamine is generally more cost-effective for large-scale production.
-
Temperature Control: Maintaining the recommended temperature ranges during reagent addition is critical to minimize side reactions and ensure product quality.
-
Purification Strategy: For multi-kilogram scale, fractional vacuum distillation is the preferred method of purification for the final product due to its efficiency and cost-effectiveness compared to chromatography.
-
Waste Management: Aqueous waste streams should be neutralized before disposal. Solvent waste should be handled according to local regulations.
Safety and Hazard Analysis
A thorough risk assessment must be conducted before commencing any large-scale synthesis.[3]
| Chemical | Hazards | Personal Protective Equipment (PPE) |
| Methyl Isonipecotate | Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] | Safety glasses, chemical-resistant gloves, lab coat. Work in a well-ventilated area. |
| Di-tert-butyl dicarbonate | Flammable solid/liquid. Fatal if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction.[6][7][8][9] | Safety glasses, chemical-resistant gloves, lab coat, respiratory protection. Handle in a fume hood. Keep away from ignition sources. |
| Triethylamine | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | Safety glasses, chemical-resistant gloves, lab coat, respiratory protection. Handle in a fume hood. |
| Dichloromethane | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Safety glasses, chemical-resistant gloves, lab coat. Handle in a fume hood. |
| Iodomethane | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Suspected of causing cancer. | Safety glasses, chemical-resistant gloves, lab coat, respiratory protection. Handle in a fume hood. |
| Trimethylsilyldiazomethane | Toxic, potentially explosive. | Use with extreme caution by trained personnel only. |
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Purity (HPLC/GC): To determine the purity of the final product, which should typically be >98% for pharmaceutical applications.
Conclusion
The large-scale synthesis of this compound can be reliably achieved through two efficient synthetic routes. The N-Boc protection of methyl isonipecotate is a direct and high-yielding approach, while the esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid offers a valuable alternative. Careful consideration of reaction parameters, purification techniques, and safety protocols is paramount to ensure a successful and scalable manufacturing process. The detailed application notes and protocols provided in this guide are intended to empower researchers and drug development professionals in the production of this versatile and important pharmaceutical intermediate.
References
- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 2. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 六氢异烟酸甲酯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Introduction
Welcome to the technical support guide for the purification of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1).[1] This molecule is a common building block in pharmaceutical synthesis, valued for its piperidine core structure with orthogonal protecting groups. However, its purification via silica gel column chromatography presents specific challenges, primarily related to the basicity of the piperidine nitrogen and the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[2][3]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to achieve high purity of the target compound. We will delve into the causality behind experimental choices, offering robust protocols and systematic troubleshooting for common issues encountered during purification.
Prerequisites & Key Parameters
Successful purification begins with a thorough understanding of the compound and the selection of an appropriate starting point for chromatographic conditions. The following table summarizes essential data and recommended starting conditions.
| Parameter | Value / Recommendation | Rationale & Justification |
| Compound Name | This compound | N/A |
| CAS Number | 124443-68-1 | For unambiguous identification.[1][4][5][6] |
| Molecular Formula | C₁₂H₂₁NO₄ | To confirm mass spectrometry data.[1] |
| Molecular Weight | 243.30 g/mol | For calculating molar equivalents and yields.[1] |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate with 0.5-1% Triethylamine (TEA) | A standard, effective system for compounds of moderate polarity.[7] The addition of TEA is critical to neutralize acidic silanol groups on the silica surface, which prevents peak tailing of the basic piperidine nitrogen and minimizes the risk of acid-catalyzed Boc deprotection.[2][8][9] |
| TLC Analysis | Develop in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1) + 1% TEA | To determine the optimal eluent composition for separation. The target Rf for the product should be ~0.2-0.4 for good separation on the column.[8] |
| Visualization | UV Lamp (254 nm) & Potassium Permanganate (KMnO₄) stain | The compound may not be strongly UV-active. KMnO₄ is a highly effective stain for visualizing nitrogen-containing compounds and other oxidizable functional groups.[8] |
Experimental Workflow: From Crude to Pure
This section outlines the complete, step-by-step process for purifying this compound.
Caption: Standard workflow for column chromatography purification.
Step 1: TLC Analysis & Eluent Selection
-
Dissolve a small amount of the crude reaction mixture in a solvent like dichloromethane or ethyl acetate.
-
Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). Crucially, add ~1% triethylamine (TEA) to each solvent mixture.
-
Spot the crude mixture onto TLC plates and develop them in the prepared chambers.
-
Visualize the plates using a UV lamp and by dipping in a potassium permanganate stain.
-
The ideal solvent system is one that gives your target compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities.[8]
Step 2: Column Preparation (Slurry Packing)
-
Choose a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 Hexane:EtOAc + 1% TEA).[10]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Continuously tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]
-
Wash the column with 2-3 column volumes of the initial eluent to equilibrate and fully settle the packed bed. The solvent level should never drop below the top of the sand layer.[11]
Step 3: Sample Loading
-
Wet Loading (Recommended for good solubility): Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[11] Carefully pipette this solution directly onto the sand layer. Allow the solvent to absorb into the silica until the liquid level just reaches the sand.
-
Dry Loading (For poor solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[11] Carefully add this powder onto the sand layer in the column.
Step 4: Elution
-
Begin eluting with the low-polarity solvent system (e.g., 9:1 Hexane:EtOAc + 1% TEA).
-
If impurities are close to your product, you may need to perform a gradient elution. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., move from 9:1 to 4:1 to 2:1 Hexane:EtOAc).[10] This will elute compounds of increasing polarity.
Step 5 & 6: Fraction Collection and Analysis
-
Collect the eluent in fractions (e.g., in test tubes or vials).
-
Systematically spot every few fractions on a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain your pure product, which contain impurities, and which are mixed.
Step 7 & 8: Isolation
-
Combine all fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent. The final product is often isolated as an oil or a waxy solid.[12][13]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Caption: A decision-making guide for common chromatography issues.
Question 1: My product is co-eluting with an impurity. How can I improve the separation?
-
Answer: This is one of the most common challenges. The cause is insufficient difference in the affinity of your product and the impurity for the stationary phase under the current conditions.
-
Causality: The eluent is likely too polar, moving both compounds down the column too quickly. Alternatively, poor column packing can create "channels" where the solvent flows faster, leading to broad bands and poor separation.[10] Overloading the column with too much crude material will also result in wide bands that overlap.
-
Troubleshooting Steps:
-
Re-evaluate your TLC: Find a solvent system where the Rf values of your product and the impurity are more distinct. Try using a shallower gradient on the column (i.e., increase the polarity more slowly).
-
Check Column Packing: Ensure the silica bed is uniform and free of cracks or air bubbles.[10]
-
Reduce Sample Load: If the column is overloaded, use a larger column or purify the material in smaller batches.
-
-
Question 2: I am seeing significant peak tailing for my product spot on the TLC and broad bands on the column.
-
Answer: This is a classic sign of an undesirable interaction between a basic compound and the acidic stationary phase.
-
Causality: The piperidine nitrogen, being basic, can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the molecules, causing them to lag behind the main band, resulting in tailing.[2][14]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to add a small amount (0.5-1% by volume) of a base, typically triethylamine (TEA), to your eluent system (both for TLC and the column).[8][15]
-
Mechanism of Action: The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them. This allows your product to elute based on polarity interactions alone, resulting in sharp, symmetrical peaks.
-
-
Question 3: My product seems to be stuck on the column and won't elute, even with moderately polar solvents.
-
Answer: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.
-
Causality: The compound has a stronger affinity for the stationary phase (silica) than for the mobile phase (eluent). This is common for more polar compounds.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the concentration of the more polar solvent (ethyl acetate).
-
Switch to a Stronger Polar Solvent: If ethyl acetate is insufficient, a stronger solvent system like methanol in dichloromethane may be required.[7] Start with a low percentage (e.g., 1-2% MeOH in DCM) and increase as needed. Be aware that using more than 10% methanol can risk dissolving some of the silica gel.[7]
-
-
Question 4: My yield after purification is very low, and I see a new, more polar spot on my TLC plates of the collected fractions.
-
Answer: This strongly suggests that your product is degrading on the column.
-
Causality: The N-Boc protecting group is notoriously sensitive to acid.[3][16][17] Silica gel is inherently slightly acidic and can catalyze the cleavage of the Boc group, especially with prolonged contact time.[16][18] This deprotection reaction yields the free piperidine, which is much more polar and will either stick to the column or elute much later.
-
Troubleshooting Steps:
-
Ensure Basic Modifier is Used: Always use triethylamine in your eluent. This neutralizes the silica surface and is the most effective way to prevent Boc deprotection.[2]
-
Minimize Residence Time: Do not let the column run unnecessarily long or sit packed with the compound for extended periods. Work efficiently once the sample is loaded.
-
Use Deactivated Silica: For extremely sensitive compounds, you can pre-treat the silica gel by flushing the packed column with your mobile phase containing TEA before loading the sample.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a very polar solvent from the start to get my product off the column quickly? A: Using a solvent that is too polar from the beginning (i.e., one that gives your product a high Rf on TLC) will cause all compounds in your mixture to elute very quickly and together, resulting in no separation. The art of chromatography is in finding a "Goldilocks" condition where the desired compound moves at a moderate pace, allowing it to separate from faster-moving (less polar) and slower-moving (more polar) impurities.
Q2: Is it possible that the order of elution on the column is different from the order of Rf on the TLC plate? A: While uncommon, it can happen. Differences in the silica gel (from different manufacturers or batches), solvent saturation in the TLC chamber versus the column, and heat generated during column packing can sometimes lead to slight variations.[19] However, TLC remains the most reliable and essential tool for predicting column behavior.
Q3: The purified product is a yellow oil. Does this indicate an impurity? A: Not necessarily. While a yellow tint can sometimes indicate oxidation products or other impurities, many highly pure piperidine derivatives are naturally oils or waxy solids with a slight color.[2][12] The definitive test of purity is analytical data (e.g., HPLC, NMR) rather than physical appearance. If analytical data is clean, the color is likely inherent to the compound.
Q4: Can I reuse my column? A: It is strongly discouraged. It is very difficult to wash all previous compounds off the silica gel completely. Any residue can contaminate your next purification. For the high purity required in research and drug development, a fresh column should be used for each purification.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - CAS:124443-68-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound|124443-68-1-Chempharmatech [chempharmatech.com]
- 6. 124443-68-1|this compound|BLD Pharm [bldpharm.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
common side products in the synthesis of N-Boc-4-methoxycarbonylpiperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-Boc-4-methoxycarbonylpiperidine?
There are two principal and reliable methods for the synthesis of N-Boc-4-methoxycarbonylpiperidine:
-
Route A: Boc Protection of Methyl Isonipecotate. This is a direct, one-step process involving the protection of the secondary amine of methyl piperidine-4-carboxylate (methyl isonipecotate) using di-tert-butyl dicarbonate (Boc anhydride).
-
Route B: Esterification of N-Boc-piperidine-4-carboxylic acid. This two-step approach first involves the Boc protection of isonipecotic acid, followed by the esterification of the resulting N-Boc-piperidine-4-carboxylic acid with methanol.
Q2: Which synthetic route is preferable?
The choice of route depends on the availability of starting materials and the scale of the synthesis.
-
Route A is often preferred for its atom economy and single-step nature, making it efficient for large-scale production.
-
Route B can be advantageous if N-Boc-piperidine-4-carboxylic acid is readily available or if there are concerns about the stability of the methyl ester under the conditions of Boc protection.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section details potential side products for each synthetic route and provides actionable troubleshooting steps.
Route A: Boc Protection of Methyl Isonipecotate
This route is generally high-yielding; however, improper control of reaction conditions can lead to impurities.
Diagram of Synthetic Route A and Potential Side Products
Caption: Synthetic pathway for Route A with potential side products.
Issue 1: Incomplete Reaction - Presence of Starting Material
-
Observation: TLC or LC-MS analysis shows a significant amount of remaining methyl isonipecotate.
-
Causality: Insufficient Boc anhydride or base, or suboptimal reaction time and temperature. The nucleophilicity of the secondary amine in piperidine can be sterically hindered, requiring carefully optimized conditions.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of Boc anhydride are used.[1]
-
Base: Use a slight excess of a suitable base like triethylamine or sodium bicarbonate to neutralize the acid formed during the reaction. For aqueous conditions, NaOH can be employed.[2][3]
-
Reaction Time and Temperature: Monitor the reaction by TLC. If it stalls at room temperature, gentle heating (e.g., to 40°C) can drive it to completion.[3]
-
Issue 2: Formation of N-Boc-piperidine-4-carboxylic acid
-
Observation: A more polar spot on TLC and a corresponding mass in LC-MS indicate the presence of the carboxylic acid.
-
Causality: Hydrolysis of the methyl ester. This is particularly a risk when using aqueous basic conditions (e.g., NaOH in water/THF) for the Boc protection.[4]
-
Troubleshooting:
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions using an organic base like triethylamine in a solvent such as dichloromethane (DCM).
-
Mild Base: If aqueous conditions are necessary, consider using a milder base like sodium bicarbonate and monitor the reaction carefully to minimize reaction time.
-
Issue 3: Potential for Di-Boc Protected Byproduct
-
Observation: A less polar byproduct may be observed, though this is less common with secondary amines compared to primary amines.
-
Causality: Over-protection of the amine. While primary amines can form di-Boc derivatives, this is less favored for the sterically hindered secondary amine of the piperidine ring.[5]
-
Troubleshooting:
-
Stoichiometry Control: Avoid a large excess of Boc anhydride.
-
Purification: This less polar impurity can typically be separated from the desired product by column chromatography.
-
Route B: Esterification of N-Boc-piperidine-4-carboxylic acid
This route introduces the possibility of side products associated with the esterification step, particularly when using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Diagram of Synthetic Route B and Potential Side Products
Caption: Synthetic pathway for Route B with potential side products.
Issue 1: Formation of N-acylurea Byproduct
-
Observation: A byproduct that is often difficult to separate from the product by simple extraction is observed.
-
Causality: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can rearrange to a stable N-acylurea. This side reaction is competitive with the desired nucleophilic attack by methanol.[6][7]
-
Troubleshooting:
-
Use of DMAP: The addition of a catalytic amount of 4-(dimethylaminopropyl)pyridine (DMAP) is crucial. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with methanol, outcompeting the N-acylurea rearrangement.[7][8]
-
Choice of Carbodiimide: Using N,N'-diisopropylcarbodiimide (DIC) can be advantageous as the resulting diisopropylurea byproduct is more soluble in organic solvents, simplifying its removal compared to the dicyclohexylurea (DCU) from DCC.[9][10]
-
Issue 2: Incomplete Esterification
-
Observation: Presence of starting N-Boc-piperidine-4-carboxylic acid in the crude product.
-
Causality: Insufficient activation of the carboxylic acid, insufficient methanol, or deactivation of the coupling agent by moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Carbodiimides are sensitive to moisture.
-
Reagent Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and a larger excess of methanol, which can also serve as the solvent.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting acid is consumed.
-
Experimental Protocols
Protocol A: Boc Protection of Methyl Isonipecotate
-
To a stirred solution of methyl isonipecotate (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0°C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol B: Steglich Esterification of N-Boc-piperidine-4-carboxylic acid
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and DMAP (0.1 eq) in a mixture of DCM and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting acid.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Data Presentation
Table 1: Troubleshooting Summary for N-Boc-4-methoxycarbonylpiperidine Synthesis
| Issue | Synthetic Route | Potential Cause | Recommended Solution |
| Incomplete Reaction | A | Insufficient reagents/time | Increase equivalents of Boc anhydride and base; monitor reaction to completion. |
| Ester Hydrolysis | A | Use of aqueous base | Employ anhydrous conditions with an organic base (e.g., Et3N in DCM). |
| N-acylurea Formation | B | Slow reaction with alcohol | Add catalytic DMAP to accelerate ester formation.[8] |
| Incomplete Esterification | B | Moisture, insufficient reagents | Use anhydrous conditions and a slight excess of coupling agent. |
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
troubleshooting incomplete N-Boc protection of methyl isonipecotate
Welcome to the technical support center for the N-Boc protection of methyl isonipecotate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging transformation. Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
Question 1: My N-Boc protection of methyl isonipecotate is incomplete. I see a significant amount of starting material remaining by TLC and NMR. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent issue in the N-Boc protection of secondary amines like methyl isonipecotate. The root causes often lie in suboptimal reaction conditions, reagent stoichiometry, or the purity of your starting materials.
Underlying Causes & Solutions:
-
Insufficient Boc Anhydride ((Boc)₂O): While a 1.1 to 1.2 molar equivalent of (Boc)₂O is often cited, secondary amines can be less reactive than primary amines.[1] The steric hindrance around the nitrogen in the piperidine ring can slow the reaction.
-
Solution: Increase the stoichiometry of (Boc)₂O to 1.5-2.2 equivalents.[2] This increases the concentration of the active electrophile, favoring the forward reaction.
-
-
Inadequate Base or Incorrect Choice of Base: A base is often used to neutralize the proton released from the amine upon acylation, driving the equilibrium towards the product.[3] If the base is too weak or used in insufficient quantity, the reaction can stall.
-
Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least stoichiometric amounts (1.0-1.5 equivalents). Ensure your base is pure and dry, as impurities can interfere with the reaction.
-
-
Low Reaction Temperature or Insufficient Reaction Time: The N-Boc protection of methyl isonipecotate can be sluggish at room temperature.
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Catalyst Absence or Deactivation: For sterically hindered or less reactive amines, a catalyst is often necessary to accelerate the reaction.
Experimental Protocol: Driving Incomplete Boc Protection to Completion
| Reagent/Parameter | Standard Conditions | Troubleshooting Modification | Rationale |
| Methyl Isonipecotate | 1.0 eq | 1.0 eq | Starting Material |
| (Boc)₂O | 1.1 - 1.2 eq[1] | 1.5 - 2.2 eq [2] | Increases electrophile concentration. |
| Base (e.g., TEA) | 1.0 - 1.5 eq | 1.5 - 2.0 eq | Ensures complete neutralization. |
| Catalyst (DMAP) | None | 0.1 - 0.2 eq [2] | Accelerates the reaction rate. |
| Solvent | DCM or THF | DCM or THF | Standard aprotic solvents. |
| Temperature | Room Temperature | 40 - 50 °C | Overcomes activation energy barrier. |
| Time | 4 - 8 hours | 16+ hours (monitor by TLC/LC-MS) | Allows the reaction to reach completion. |
Question 2: I've successfully protected the nitrogen, but I'm observing hydrolysis of the methyl ester. How can I prevent this side reaction?
Answer:
Hydrolysis of the methyl ester to the corresponding carboxylic acid (N-Boc-isonipecotic acid) is a common side reaction, particularly if the reaction or workup conditions are not carefully controlled.
Underlying Causes & Solutions:
-
Presence of Water: Water can lead to base-catalyzed hydrolysis of the ester. This can be introduced through wet solvents, reagents, or during an aqueous workup.
-
Solution: Use anhydrous solvents and ensure your amine base (e.g., TEA) is dry. If an aqueous workup is necessary, perform it quickly and at a low temperature. Avoid prolonged contact with basic aqueous solutions.
-
-
Strongly Basic Conditions: While a base is necessary, excessively strong or prolonged exposure to basic conditions can promote ester hydrolysis.[9]
-
Solution: Use a non-nucleophilic base like TEA or DIPEA rather than stronger bases like sodium hydroxide, unless specifically required by a well-vetted protocol. If using aqueous bicarbonate or carbonate in the workup, keep the contact time to a minimum.
-
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of ester hydrolysis.
-
Solution: If you need to heat the reaction to drive the N-Boc protection, use the minimum temperature required and monitor for the appearance of the carboxylic acid byproduct by TLC or LC-MS.
-
Workflow Diagram: Minimizing Ester Hydrolysis
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
preventing ester hydrolysis during the synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Introduction
Welcome to the technical support guide for the synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis, with a specific focus on the prevention of unintended ester hydrolysis. The target molecule possesses two distinct ester functionalities: a tert-butyl ester (part of the N-Boc protecting group) and a methyl ester at the C4 position. These groups exhibit different sensitivities to acidic and basic conditions, creating a unique set of challenges that require careful control of reaction parameters. This guide provides detailed troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section addresses specific problems you might observe during your experiment. Each entry follows a "Problem -> Probable Cause -> Solution" format to provide direct and actionable advice.
Problem 1: Low yield of desired diester with significant byproduct corresponding to the cleaved methyl ester (1-Boc-piperidine-4-carboxylic acid).
-
Probable Cause A: Base-Catalyzed Hydrolysis (Saponification)
-
Explanation: The methyl ester is susceptible to nucleophilic attack by hydroxide ions or other strong, nucleophilic bases.[1] This process, known as saponification, is often irreversible under basic conditions because the resulting carboxylate is deprotonated, preventing re-esterification.[1][2] This is the most common cause of methyl ester cleavage.
-
Solution:
-
Choice of Base: If a base is required in the reaction step, switch to a sterically hindered, non-nucleophilic base.[3][4] Such bases can deprotonate acidic protons without attacking the electrophilic carbonyl center of the ester.[5][6]
-
Workup Conditions: During aqueous workup, avoid using strong bases like NaOH or KOH to neutralize acid.[7] Use a milder base such as a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][8] Perform washes quickly and at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[7][9]
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions.[9][10] Water, especially in the presence of trace acid or base, can cause hydrolysis. Dry all solvents and glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
-
| Base Type | Example(s) | Suitability for Diester Synthesis | Rationale |
| Strong, Nucleophilic | NaOH, KOH, LiOH | Avoid | Directly attacks the methyl ester, causing rapid saponification.[1][11] |
| Hindered, Non-Nucleophilic | DIPEA (Hünig's Base), DBU, 2,6-Di-tert-butylpyridine | Recommended | Steric bulk prevents nucleophilic attack on the ester carbonyl.[3][4] Effective at scavenging acid without inducing hydrolysis. |
| Weak, Inorganic | NaHCO₃, K₂CO₃, Cs₂CO₃ | Use with Caution | Suitable for workup neutralization.[8] Can still cause hydrolysis if contact time is long or temperature is elevated. |
Problem 2: Low yield of desired diester with significant byproduct corresponding to the cleaved tert-butyl ester (methyl piperidine-4-carboxylate).
-
Probable Cause B: Acid-Catalyzed Hydrolysis
-
Explanation: The tert-butyl ester, part of the Boc protecting group, is highly sensitive to acidic conditions.[12] Cleavage occurs via a mechanism involving the formation of a stable tert-butyl cation.[2][12] This reaction can be triggered by strong acid catalysts or during an acidic aqueous workup.
-
Solution:
-
Avoid Strong Acids: Do not use strong acids like HCl, H₂SO₄, or even neat trifluoroacetic acid (TFA) in any reaction or workup step.[13] If an acid catalyst is necessary for another transformation, a milder Lewis acid or a buffered system should be investigated.
-
Neutral Workup: If possible, perform a neutral workup. Wash the organic layer with water and then brine to remove water-soluble impurities.[7]
-
pH Control: The optimal pH for ester stability is generally between 4 and 6.[9] If an acidic wash is unavoidable (e.g., to remove a basic impurity), use a very dilute, weak acid (e.g., 1% citric acid) and perform the wash quickly at low temperature.
-
-
Problem 3: TLC/LC-MS analysis shows the presence of both mono-acids and the di-acid byproduct.
-
Probable Cause C: Cross-Contamination and Harsh Conditions
-
Explanation: The presence of all possible hydrolysis products suggests that the reaction or workup conditions are harsh enough to attack both ester groups. This could be due to prolonged exposure to moderately acidic or basic aqueous solutions, especially at elevated temperatures.
-
Solution:
-
Temperature Control: Maintain strict temperature control throughout the reaction and workup. Perform all aqueous extractions in an ice bath.[7]
-
Minimize Workup Time: Do not let the reaction mixture sit in the separating funnel for extended periods, especially during basic or acidic washes.[7] Separate layers promptly.
-
Solvent Choice: Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is of high quality and does not contain acidic or basic impurities. After washing, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water before solvent evaporation.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the hydrolysis mechanism for the tert-butyl ester versus the methyl ester?
A1: The two esters hydrolyze via different mechanisms, reflecting their structural differences.
-
Methyl Ester (Base-Catalyzed): Undergoes nucleophilic acyl substitution. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group.[1] This is an addition-elimination mechanism.
-
Tert-butyl Ester (Acid-Catalyzed): Cleavage occurs through a mechanism involving the alkyl-oxygen bond. The carbonyl oxygen is first protonated by an acid. This is followed by the departure of the leaving group as a stable tert-butyl carbocation, which is subsequently quenched.[2][12] This pathway is favored due to the stability of the tertiary carbocation.
Caption: Contrasting mechanisms of ester hydrolysis.
Q2: I need to use a base in my reaction. What are the best non-nucleophilic options?
A2: Sterically hindered amines are excellent choices. N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is a widely used tertiary amine where the nitrogen's lone pair is shielded by bulky isopropyl groups, making it a poor nucleophile but an effective base.[3][4] Other options include 1,8-Diazabicycloundec-7-ene (DBU) and 2,6-di-tert-butylpyridine. These are particularly useful for promoting reactions like eliminations or deprotonations without risking saponification.[4]
Q3: How can I effectively monitor the reaction for the onset of hydrolysis?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method. Co-spot your reaction mixture with the starting materials and the pure desired product. The hydrolyzed byproducts (the mono-acids) are significantly more polar than the diester. They will appear as new spots with a much lower Rf value (closer to the baseline) on the TLC plate. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the precise masses of the starting material, product, and any hydrolyzed species.
Caption: Visualizing hydrolysis byproducts on TLC.
Q4: Can I use protecting groups to prevent hydrolysis?
A4: The ester groups in your target molecule are themselves often considered protecting groups. Protecting an ester from hydrolysis is uncommon and synthetically inefficient. The best strategy is not to add more protecting groups but to carefully control the reaction and workup conditions (pH, temperature, water content, choice of base) to prevent the hydrolysis from occurring in the first place.[9] Steric hindrance near the ester can slow hydrolysis, a factor inherent in the tert-butyl group's relative stability to base.[7][14]
Experimental Protocol: Hydrolysis-Minimizing Aqueous Workup
This protocol outlines a standard workup procedure designed to isolate the target diester while minimizing decomposition.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath. This slows the kinetics of potential hydrolysis reactions.[7]
-
Quench (If Necessary): If the reaction contains highly reactive reagents, quench them by slowly adding a pre-cooled, appropriate quenching agent. For many reactions, direct dilution with the extraction solvent is sufficient.
-
Dilution: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer: Transfer the mixture to a pre-chilled separating funnel.
-
Acid Neutralization: To neutralize any acid catalyst or acidic byproducts, wash the organic layer with one portion of cold (0-5 °C), saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8]
-
CAUTION: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas evolution can cause a pressure buildup.[7]
-
-
Aqueous Wash: Wash the organic layer with one portion of cold deionized water to remove water-soluble impurities.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This step helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[7]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask; add the agent until it no longer clumps and flows freely.[7]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product as necessary, typically by column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
removal of unreacted starting materials from 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Welcome to the Technical Support Center for the synthesis and purification of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials. Our focus is on providing scientifically sound, field-proven insights to ensure the highest purity of your final product.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves the N-Boc protection of methyl isonipecotate using di-tert-butyl dicarbonate (Boc-anhydride). While this reaction is generally efficient, the presence of unreacted starting materials can complicate downstream applications. This guide will address the common challenges encountered during the purification process and provide robust protocols for obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove?
The principal unreacted starting materials are methyl isonipecotate and di-tert-butyl dicarbonate (Boc-anhydride) . Understanding their physical and chemical properties is paramount for selecting an appropriate purification strategy.
Q2: How can I detect the presence of these unreacted starting materials in my product?
Proton NMR (¹H NMR) spectroscopy is a powerful tool for detection.
-
Di-tert-butyl dicarbonate exhibits a characteristic singlet for the tert-butyl protons.[1]
-
Methyl isonipecotate will show distinct signals for its methyl ester and piperidine ring protons that differ from the Boc-protected product. Thin Layer Chromatography (TLC) can also be utilized, although Boc-anhydride may not be visible with all staining agents.[1]
Q3: What are the key physical properties to consider for purification?
The differences in polarity, boiling point, and solubility between the product and starting materials are exploited for purification.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 243.30[2] | 307.4±35.0 (Predicted)[3] | 33.0 to 37.0[3] | Soluble in methanol.[4] |
| Methyl isonipecotate | 143.18[5] | 85-90[5][6][7][8] | 160[6] | Slightly soluble in water.[5][6][7] |
| Di-tert-butyl dicarbonate (Boc-anhydride) | 218.25[9] | 56-57 @ 0.5 mmHg[9] | 22-24[9] | Insoluble in water; soluble in many organic solvents.[9][10] |
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols to address specific purification challenges. The choice of method will depend on the scale of your reaction and the equipment available.
Issue 1: Presence of Unreacted Methyl Isonipecotate
Methyl isonipecotate is a basic amine and is more polar than the desired product. These properties can be leveraged for its removal.
This method is based on the principle of converting the basic methyl isonipecotate into its water-soluble salt, thereby extracting it from the organic phase.
Experimental Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Repeat the wash 2-3 times.
-
Combine the aqueous layers and neutralize with a base (e.g., NaOH) to recover the methyl isonipecotate if desired.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Causality behind Experimental Choices: The acidic wash protonates the basic nitrogen of methyl isonipecotate, forming a salt that is highly soluble in the aqueous phase and is thus removed from the organic layer containing the desired product. The subsequent base and brine washes remove residual acid and water, respectively.
For challenging separations or to achieve the highest purity, flash column chromatography is recommended.
Experimental Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column and equilibrate with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 30% ethyl acetate in hexanes). The less polar product will elute before the more polar methyl isonipecotate.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Expertise & Experience: The addition of a small amount of a competing amine like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic methyl isonipecotate on the acidic silica gel, leading to better separation.[12]
Workflow for Removal of Methyl Isonipecotate
Caption: Liquid-liquid extraction workflow.
Issue 2: Presence of Unreacted Di-tert-butyl Dicarbonate (Boc-anhydride)
Boc-anhydride is relatively non-polar and volatile. It is also susceptible to hydrolysis under basic conditions.
Due to its volatility, Boc-anhydride can often be removed by evaporation under high vacuum.[1]
Experimental Protocol:
-
After the initial workup, place the crude product in a round-bottom flask.
-
Connect the flask to a high vacuum line (rotary vane pump).
-
Gently warm the flask (e.g., in a water bath at 30-40°C) to facilitate the sublimation/evaporation of the Boc-anhydride.
-
Continue this process until the characteristic smell of Boc-anhydride is no longer detectable.
Trustworthiness: This method is most effective for non-volatile products and can significantly reduce the amount of Boc-anhydride before further purification, if necessary.[1]
Excess Boc-anhydride can be reacted with a quenching agent to form a more easily removable byproduct.
Experimental Protocol (Using Imidazole):
-
To the reaction mixture containing excess Boc-anhydride, add imidazole (1.5 equivalents relative to the excess Boc-anhydride).[1][13]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Proceed with a standard aqueous workup. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes.[1][14]
Authoritative Grounding: The use of imidazole as a quenching agent for excess Boc-anhydride is a well-established and efficient method.[13][14]
Vigorous washing with a basic aqueous solution can hydrolyze the Boc-anhydride.
Experimental Protocol:
-
During the liquid-liquid extraction, wash the organic layer vigorously with a saturated aqueous sodium bicarbonate solution.[1]
-
Allow for a sufficient contact time to ensure hydrolysis of the Boc-anhydride to tert-butanol and carbon dioxide, which are more easily removed.[9]
-
Follow with a brine wash, drying, and solvent evaporation.
Workflow for Boc-Anhydride Removal
Caption: Physical vs. Chemical removal of Boc-anhydride.
Issue 3: Both Starting Materials Remain
A combination of the above methods is often the most effective approach.
-
Chemical Quench: First, quench the excess Boc-anhydride with imidazole.
-
Aqueous Workup: Perform a liquid-liquid extraction, washing sequentially with dilute acid (to remove methyl isonipecotate and the Boc-imidazole adduct), followed by saturated sodium bicarbonate (to remove acidic byproducts), and finally brine.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
High Vacuum: Place the concentrated product under high vacuum to remove any remaining volatile impurities like tert-butanol.
-
Final Purification (if necessary): If the product is still not of sufficient purity, perform flash column chromatography or recrystallization. For recrystallization, a solvent system in which the product has low solubility at room temperature but high solubility at elevated temperatures should be chosen.[15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 4. Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | 124443-68-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Methyl isonipecotate CAS#: 2971-79-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Methyl isonipecotate | 2971-79-1 [chemicalbook.com]
- 8. 六氢异烟酸甲酯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Monitoring the Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate by TLC
Welcome to the technical support center for the synthesis and monitoring of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient reaction monitoring using Thin-Layer Chromatography (TLC). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction: The Critical Role of TLC in Boc Protection
The synthesis of this compound typically involves the protection of the secondary amine of methyl piperidine-4-carboxylate with a tert-butoxycarbonyl (Boc) group. This reaction is fundamental in multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates.
Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of this reaction. It is a rapid, cost-effective, and highly informative method to qualitatively assess the consumption of starting materials and the formation of the desired product. Proper TLC analysis allows for the determination of the optimal reaction time, preventing the formation of byproducts and ensuring a high yield of the pure compound.
This guide will walk you through the intricacies of using TLC for this specific synthesis, from setting up the reaction to interpreting your TLC plates and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this reaction?
A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (an organic solvent system of a certain polarity). In this synthesis, the starting material, methyl piperidine-4-carboxylate, is a secondary amine and is significantly more polar than the N-Boc protected product, this compound. This difference in polarity is the key to their separation on a TLC plate. The more polar starting material will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar product will travel further with the mobile phase, exhibiting a higher Rf value. By observing the disappearance of the starting material spot and the appearance of the product spot, one can effectively monitor the reaction's progression.
Q2: How do I choose the right solvent system (mobile phase) for my TLC?
A2: The goal is to find a solvent system that provides good separation between your starting material and product spots, ideally with Rf values between 0.2 and 0.8 for optimal resolution. A common and effective mobile phase for this reaction is a mixture of ethyl acetate (a moderately polar solvent) and hexane (a non-polar solvent). A good starting point is a 30:70 mixture of ethyl acetate to hexane (v/v). If the spots are too close to the baseline, the solvent system is not polar enough; increase the proportion of ethyl acetate. If the spots are too close to the solvent front, the system is too polar; increase the proportion of hexane.
Q3: My starting amine is streaking on the TLC plate. What causes this and how can I fix it?
A3: Streaking of amines on silica gel TLC plates is a common issue. It is often caused by the basic nature of the amine interacting strongly and non-uniformly with the acidic silica gel. To resolve this, you can add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) to the eluent system will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots for the amine.
Q4: I don't see any spots on my TLC plate after developing and visualizing under a UV lamp. What could be wrong?
A4: There are several possibilities:
-
Non-UV Active Compounds: While the Boc-protected product may have some UV activity, the starting piperidine derivative might not be strongly UV-active.
-
Sample is too Dilute: The concentration of your spotted sample may be too low to be detected. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat was used for drying.
-
Incorrect Visualization Method: UV light is not always sufficient. A chemical stain is often necessary for this class of compounds.
Q5: What is a "co-spot" and why is it important?
A5: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. This is a crucial control to confidently identify your spots. If the reaction mixture spot that you believe is the starting material has the exact same Rf as the pure starting material in the co-spot lane, it confirms its identity. This is especially useful if the Rf values of different components are very close.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the Boc protection of methyl piperidine-4-carboxylate.
Materials:
-
Methyl piperidine-4-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen supply for inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl piperidine-4-carboxylate hydrochloride (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC as described in Protocol 2.
-
Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove salts and unreacted reagents.
Protocol 2: Step-by-Step TLC Monitoring
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) with 1% Triethylamine
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or Ninhydrin stain
-
Heat gun
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for your samples: "SM" for starting material, "C" for co-spot, and "RXN" for the reaction mixture at different time points (e.g., T=0, T=1h, T=2h).
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate:
-
SM Lane: Dissolve a small amount of the starting material (methyl piperidine-4-carboxylate) in a suitable solvent (e.g., DCM or ethanol). Using a capillary tube, make a small spot on the "SM" mark.
-
RXN Lane: Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the corresponding time point mark.
-
C Lane: On the "C" mark, first spot the starting material, then, on the exact same spot, apply the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Spots:
-
UV Light: First, examine the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil. The Boc-protected product and Boc-anhydride are often UV-active.
-
Staining:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups. Dip the plate in the KMnO₄ solution and gently warm it with a heat gun. The starting amine and product will appear as yellow-brown spots on a purple background.
-
Ninhydrin Stain: This stain is excellent for amines. Dip the plate in the ninhydrin solution and heat it carefully with a heat gun. The starting secondary amine will likely stain weakly. The Boc-protected amine may become visible as a colored spot upon heating, as the Boc group can be thermally cleaved.[2]
-
-
-
Calculate Rf Values: The Retention Factor (Rf) is a key parameter for identifying your compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3][4]
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
Interpreting Your TLC Results
A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new, higher-Rf product spot over time.
| Compound | Polarity | Expected Rf (30% EtOAc/Hexane) | Visualization Notes |
| Methyl piperidine-4-carboxylate (Starting Material) | High | ~0.1 - 0.2 | Stains well with KMnO₄. May streak without TEA in the eluent. |
| This compound (Product) | Low | ~0.5 - 0.7 | UV-active. Stains with KMnO₄. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Low | ~0.8 - 0.9 | UV-active. May not stain well with KMnO₄. |
Note: These Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Visual Workflow for TLC Monitoring
Caption: Workflow for monitoring the reaction by TLC.
Troubleshooting Guide
This section addresses specific problems you might encounter during your TLC analysis and provides actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are elongated or "streaking" | 1. Sample is too concentrated (overloaded).2. Compound is strongly acidic or basic (e.g., starting amine).3. Incomplete drying of the spotting solvent. | 1. Dilute the sample before spotting.2. For the starting amine, add 0.5-1% triethylamine (TEA) to the mobile phase. For acidic compounds, add 0.5% acetic acid.3. Ensure the spot is completely dry before placing the plate in the developing chamber. |
| Spots are not round (e.g., crescent-shaped) | 1. The edge of the TLC plate is touching the filter paper or the side of the chamber.2. The adsorbent has been disturbed during spotting. | 1. Ensure the plate is centered in the chamber and not touching the sides.2. Spot gently to avoid scratching the silica layer. |
| Rf values are too high (all spots near the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. |
| Rf values are too low (all spots near the baseline) | The mobile phase is not polar enough. | Increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. |
| No spots are visible after visualization | 1. Sample is too dilute.2. Compound is not UV-active and the wrong stain was used.3. The solvent level in the chamber was above the baseline, washing the sample away. | 1. Concentrate the sample or apply multiple spots in the same location (drying in between).2. Use a more universal stain like potassium permanganate (KMnO₄).3. Ensure the initial solvent level in the chamber is well below the spotting line. |
| A new, unexpected spot appears | This could indicate a side reaction or the formation of an impurity. | Note the Rf of the new spot. Common side products in Boc protections include the double-acylated product or byproducts from the decomposition of Boc anhydride. If the spot persists, further analysis (e.g., LC-MS, NMR) of the crude product may be necessary to identify it. |
| Starting material spot is still present after the expected reaction time | The reaction is incomplete. | Allow the reaction to stir for a longer period and continue to monitor by TLC at regular intervals. If there is no change after an extended time, there may be an issue with the reagents (e.g., old Boc anhydride, insufficient base) or reaction conditions (e.g., temperature). |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
Conclusion
Mastering the technique of Thin-Layer Chromatography is essential for any synthetic chemist. For the synthesis of this compound, TLC is not merely a monitoring tool but a guide that informs reaction strategy, ensures product quality, and optimizes resource utilization. By understanding the principles behind the separation and being equipped with the troubleshooting knowledge provided in this guide, you can confidently navigate the nuances of this synthesis and achieve reliable, reproducible results.
References
Navigating the Synthesis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate: A Technical Support Guide for Scale-Up Challenges
Welcome to the technical support center for the production of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate. We will delve into the intricacies of the reaction, offering troubleshooting advice and frequently asked questions to ensure a successful and efficient production process.
I. Overview of Synthetic Strategies
The successful production of this compound, a key building block in pharmaceutical synthesis[1], hinges on a well-controlled reaction sequence. The most common synthetic routes involve two key transformations: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the esterification of the 4-carboxylic acid functionality. The order of these steps can be varied, each with its own set of advantages and potential challenges.
A prevalent method involves the Boc protection of 4-piperidinecarboxylic acid, followed by esterification of the resulting N-Boc-piperidine-4-carboxylic acid[2]. An alternative approach is the esterification of 4-piperidinecarboxylic acid to yield methyl piperidine-4-carboxylate, which is then subjected to Boc protection. The choice of route often depends on the availability and cost of starting materials, as well as the desired impurity profile of the final product.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.
A. Boc Protection Step
Question 1: We are observing low yields and the presence of multiple byproducts during the Boc protection of 4-piperidinecarboxylic acid at a larger scale. What could be the cause?
Answer: Low yields and byproduct formation during Boc protection on a larger scale can often be attributed to several factors:
-
Inadequate Temperature Control: The reaction of di-tert-butyl dicarbonate (Boc anhydride) with amines is exothermic. On a larger scale, inefficient heat dissipation can lead to localized temperature increases. Boc anhydride is thermally sensitive and can decompose at elevated temperatures, leading to the formation of isobutylene, t-butanol, and CO2, which reduces the amount of reagent available for the desired reaction.
-
Suboptimal pH Control: The reaction is typically carried out under basic conditions to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. However, if the pH is not carefully controlled, side reactions can occur.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall yield.
-
Moisture Content: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze. Ensure all solvents and reagents are anhydrous.
Troubleshooting Steps:
-
Implement Gradual Reagent Addition: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture to allow for better temperature control.
-
Ensure Efficient Cooling: Use a reactor with a jacketed cooling system and monitor the internal temperature closely.
-
Optimize Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the entire volume.
-
Use Anhydrous Conditions: Dry all solvents and ensure the starting materials have low water content.
Question 2: During the workup of the Boc protection reaction, we are experiencing emulsions, making phase separation difficult. How can we mitigate this?
Answer: Emulsion formation is a common issue during the workup of reactions involving amines and basic aqueous solutions.
Troubleshooting Steps:
-
Addition of Brine: After quenching the reaction, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Solvent Choice: If possible, consider using a solvent for extraction that has a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE).
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the emulsion.
B. Esterification Step
Question 3: Our esterification of N-Boc-piperidine-4-carboxylic acid is stalling, with incomplete conversion even after prolonged reaction times. What are the likely causes?
Answer: Incomplete esterification is a frequent challenge, as it is an equilibrium-controlled process[3][4].
-
Presence of Water: The formation of water as a byproduct can drive the equilibrium back towards the starting materials (hydrolysis of the ester)[5]. Any water present in the starting materials or solvents will also inhibit the forward reaction.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Low Reaction Temperature: The reaction may require a certain temperature to proceed at a reasonable rate.
Troubleshooting Steps:
-
Water Removal:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water as it is formed[4].
-
Drying Agents: Ensure all starting materials and solvents are thoroughly dried.
-
-
Catalyst Optimization: Increase the loading of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) within a reasonable range (typically 1-5 mol%)[3].
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for any potential side reactions.
Question 4: We are observing the formation of an unknown impurity with a higher molecular weight during the esterification. What could this be?
Answer: A higher molecular weight impurity could be the result of an intermolecular side reaction. One possibility is the formation of an anhydride from two molecules of N-Boc-piperidine-4-carboxylic acid, especially at elevated temperatures. Another possibility is the formation of a dimer if a coupling agent is used.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating during the esterification.
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used.
-
Analytical Characterization: Isolate and characterize the impurity using techniques like LC-MS and NMR to confirm its structure and guide further process optimization.
C. Purification and Quality Control
Question 5: Column chromatography is not a viable option for purification at our production scale. What are the recommended methods for purifying this compound on a large scale?
Answer: For large-scale purification, crystallization is the preferred method.
Protocol for Industrial Crystallization:
-
Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane) is often effective.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Decolorization (Optional): If the solution is colored, treat it with activated carbon and filter while hot.
-
Crystallization: Cool the solution slowly to allow for the formation of well-defined crystals. Seeding with a small amount of pure product can aid in initiating crystallization. The anti-solvent can also be added slowly to the solution to induce precipitation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Question 6: What are the critical quality attributes (CQAs) and typical specifications for the final product?
Answer: The quality of this compound is crucial for its use in pharmaceutical synthesis. Key quality attributes and typical specifications are summarized in the table below.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |
| Melting Point | 33-37 °C | Melting Point Apparatus |
| Residual Solvents | As per ICH guidelines | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | High-Performance Liquid Chromatography |
III. Visualizing the Process and Troubleshooting
Synthetic Pathway
The following diagram illustrates a common synthetic route for this compound.
References
- 1. This compound [jubilantingrevia.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
identifying impurities in 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate by LC-MS
Technical Support Center: LC-MS Impurity Profiling
Introduction
Welcome to the technical support guide for the analysis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1). This molecule is a crucial building block in medicinal chemistry, frequently used in the synthesis of complex pharmaceutical compounds.[1][2] Its purity is paramount, as even minor impurities can have significant impacts on downstream reaction yields, safety, and the quality of the final active pharmaceutical ingredient (API).
This guide is structured as a series of questions and answers to directly address common challenges encountered during the identification of process-related and degradation impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Understanding Potential Impurities
A robust analytical method begins with a thorough understanding of what you are looking for. Impurities can originate from the synthetic route (process-related) or from the breakdown of the target compound over time (degradation products).
Q1: What are the most probable process-related impurities from the synthesis of this compound?
The most common synthesis involves the N-protection of Methyl piperidine-4-carboxylate (Methyl Isonipecotate) using di-tert-butyl dicarbonate (Boc₂O).[3][4] Based on this, the primary process-related impurities include:
-
Starting Material (Unreacted): Methyl piperidine-4-carboxylate. This is a common impurity resulting from an incomplete reaction.
-
Reagent Residue: Di-tert-butyl dicarbonate (Boc₂O). While it decomposes, it can be observed under certain conditions.
-
Reagent By-product: tert-Butanol, formed during the reaction of the amine with Boc₂O.[4] This is highly volatile and typically removed during workup but can be a useful indicator of reaction progress.
-
Catalyst: If a base like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) is used, traces may remain.[3]
Q2: What are the likely degradation products I should look for?
The compound contains two functional groups susceptible to hydrolysis: a tert-butoxycarbonyl (Boc) group and a methyl ester.
-
Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acid.[3][5] Traces of acid can cleave the Boc group, regenerating the starting material, Methyl piperidine-4-carboxylate.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, forming 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid .
-
Complete Hydrolysis: Under harsh conditions (strong acid or base), both the Boc group and the methyl ester can be hydrolyzed, yielding piperidine-4-carboxylic acid (Isonipecotic acid).
The diagram below illustrates these potential impurity pathways.
Caption: Synthesis and major degradation pathways.
Section 2: Core LC-MS Methodology
A well-designed LC-MS method is crucial for separating and identifying these closely related compounds.
Q3: What is a good starting point for an LC method to separate the main compound from its potential impurities?
A reversed-phase method is the standard approach for this class of compounds. The acidic impurities will be more polar, while the starting material is slightly less retained than the product.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the piperidine nitrogen, ensuring sharp, symmetrical peaks and promoting positive ionization.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient is a good starting point to ensure all potential impurities are eluted. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for analytical columns. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity.[7] |
| Injection Vol. | 1-5 µL | Keeps peaks sharp and avoids column overloading.[8] |
Q4: Which MS ionization mode and parameters are recommended for sensitive detection?
Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The basic piperidine nitrogen is easily protonated, leading to a strong signal.[7]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The piperidine nitrogen is a basic site that readily accepts a proton.[6] |
| Scan Range | m/z 100 - 500 | This range covers the molecular weights of the target compound and all likely impurities. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for stable ESI spray. |
| Source Temp. | 120 - 150 °C | Optimizes desolvation without causing thermal degradation. |
| Gas Flow | Instrument Dependent | Tune for maximum signal intensity of the target ion. |
| Expected Ion | [M+H]⁺ at m/z 244.15 (for C₁₂H₂₁NO₄) | The protonated molecular ion is expected to be the base peak. |
Section 3: Troubleshooting Guide
Even with a robust method, unexpected issues can arise. This section provides a logical framework for addressing common problems.
Caption: A high-level troubleshooting decision tree.
Scenario 1: An unknown peak is co-eluting with my main peak.
Q5: How can I resolve a co-eluting impurity?
Co-elution suggests that the impurity has very similar polarity to your target compound under the current conditions.
-
Action 1: Modify the Gradient. Decrease the ramp speed (e.g., from a 10-minute to a 20-minute gradient). This "flatter" gradient increases the time analytes spend interacting with the stationary phase, often improving resolution.
-
Action 2: Change the Organic Modifier. Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different selectivities and can alter the elution order of closely related compounds.
-
Action 3: Try a Different Stationary Phase. If a C18 column doesn't provide resolution, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different separation mechanisms.
Scenario 2: I see many unexpected small peaks in my chromatogram.
Q6: How can I determine if these are genuine impurities or system-related ghost peaks?
It's crucial to distinguish between sample components and system contaminants.[9][10]
-
Action 1: Inject a "Blank". Prepare a sample vial containing only your sample solvent (e.g., 50:50 Water:Acetonitrile) and run it using the same method. Any peaks that appear in the blank are not from your sample and may be from contaminated solvents, vials, or system carryover.[9]
-
Action 2: Check for Common Contaminants. Look for characteristic masses of common background ions. Polyethylene glycol (PEG) is a frequent contaminant from lab materials and appears as a series of peaks separated by 44 Da (m/z ..., 213, 257, 301, ...).
-
Action 3: Perform a System Flush. If carryover is suspected, flush the entire LC system, including the injector and column, with a strong solvent wash to remove adsorbed material.[9]
Scenario 3: The mass spectrum for a suspected impurity is complex and difficult to interpret.
Q7: What are the common adduct ions I should look for, and how can I confirm the molecular weight of an unknown?
In ESI, molecules can associate with various ions from the mobile phase or sample matrix, forming adducts.[11] Recognizing these helps to correctly identify the molecular weight (M).
| Common Adduct (Positive ESI) | Mass Difference from M | Example m/z for M=243.3 |
| [M+H]⁺ | +1.0078 | 244.15 |
| [M+NH₄]⁺ | +18.0344 | 261.18 |
| [M+Na]⁺ | +22.9898 | 266.13 |
| [M+K]⁺ | +39.0983 | 282.11 |
| [M+CH₃OH+H]⁺ | +33.0340 | 276.18 |
| Source: Adapted from common adduct tables.[11][12][13] |
-
Action: Look for a Pattern. If you see a peak at m/z 266.13, look for a corresponding peak at m/z 244.15. The presence of both a proton ([M+H]⁺) and sodium ([M+Na]⁺) adduct, separated by ~22 Da, is strong evidence that the molecular weight of the impurity is 243.3 Da.
Scenario 4: I have a proposed structure for an impurity, but I'm not sure.
Q8: How can I use MS/MS fragmentation to confirm the structure of an impurity?
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions. For Boc-protected piperidines, fragmentation is often predictable.[7][14]
-
Action: Perform a Product Ion Scan. Select the [M+H]⁺ of the suspected impurity as the precursor ion.
-
Analyze the Fragments:
-
Loss of tert-butyl cation (-57 Da): A fragment corresponding to the loss of C₄H₉ is very common.
-
Loss of isobutylene (-56 Da): The Boc group can lose a neutral isobutylene molecule.
-
Loss of the entire Boc group (-100 Da): This is a highly characteristic fragmentation pathway, resulting from the loss of isobutylene and CO₂.[15] For an impurity like 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (m/z 230.13), losing the Boc group would yield a fragment at m/z 130.08.
-
Ring Cleavage: Further fragmentation can break open the piperidine ring, providing more structural clues.[7]
-
Section 4: Frequently Asked Questions (FAQs)
Q9: How do I prepare my sample for LC-MS analysis?
For this compound, sample preparation is typically straightforward. Dissolve a small amount of the sample (e.g., ~1 mg/mL) in a solvent compatible with the mobile phase, such as methanol, acetonitrile, or a mixture of water and organic solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.
Q10: What is the expected mass and major fragments for the parent compound?
A summary for this compound:
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Monoisotopic Mass | 243.1471 Da |
| Precursor Ion [M+H]⁺ | m/z 244.1543 |
| Key MS/MS Fragment 1 | m/z 188.10 (Loss of C₄H₈, -56 Da) |
| Key MS/MS Fragment 2 | m/z 144.09 (Loss of Boc group, -100 Da) |
Q11: Can I use a different column than the one recommended?
Yes. While a C18 column is a robust starting point, other stationary phases can offer unique selectivity. For example, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be useful for separating highly polar degradation products like piperidine-4-carboxylic acid. However, switching column chemistry will almost certainly require significant method re-development.
Q12: My MS signal is weak. How can I improve it?
Weak signal intensity can be frustrating but is often correctable.[8]
-
Check Sample Concentration: The simplest solution is to inject a more concentrated sample.
-
Clean the Ion Source: The ESI source can become contaminated over time, leading to poor ionization efficiency and signal suppression. Regular cleaning is essential for maintaining performance.[9]
-
Optimize Mobile Phase: Ensure your mobile phase contains an acidic additive like formic acid. Without it, the analyte may not be efficiently protonated, resulting in a weak signal.
-
Tune the Instrument: Perform an instrument calibration and tune on a standard of your compound if available. This ensures all voltages and parameters are optimized for your specific analyte.
References
- 1. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 2. Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | 124443-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmdinfo.com [pharmdinfo.com]
- 9. zefsci.com [zefsci.com]
- 10. ccc.bc.edu [ccc.bc.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. support.waters.com [support.waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate: Unveiling Molecular Insights with ¹H and ¹³C NMR
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. For professionals engaged in these fields, understanding the nuances of analytical techniques is not merely a procedural necessity but a gateway to comprehending molecular behavior and ensuring the integrity of their work. This guide provides an in-depth analysis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1), a key building block in medicinal chemistry.[1][2][3] We will delve into the intricacies of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a detailed interpretation and comparing the insights gleaned from this powerful technique with those from alternative analytical methods.
The Subject Molecule: A Profile
This compound is a disubstituted piperidine derivative. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and bioactive molecules, making the study of its derivatives crucial.[4] The presence of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and a methyl ester at the C4 position introduces distinct electronic and steric features that are readily probed by NMR spectroscopy.
Unraveling the Structure: ¹H and ¹³C NMR Analysis
NMR spectroscopy stands as a cornerstone of organic chemistry, providing unparalleled detail about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity, stereochemistry, and even dynamic processes.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure the acquisition of high-fidelity spectra for this compound, the following protocol is recommended:
Sample Preparation:
-
Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. For comparison and to investigate potential solvent effects on chemical shifts, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be utilized.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues and ensure spectral quality.
Instrument Parameters (for a 400 or 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
This experimental workflow is designed to provide a clear and unambiguous spectrum for structural elucidation.
Caption: A streamlined workflow for the NMR analysis of this compound.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shifts (position of signals), integration (area under signals, proportional to the number of protons), and coupling constants (splitting patterns, indicating adjacent protons).
| Protons | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Chemical Shift (δ, ppm) in DMSO-d₆[3] | Multiplicity | Integration | Assignment Rationale |
| Piperidine H2, H6 (axial & equatorial) | ~2.82 and ~3.99 | ~2.82 and ~4.02 | m | 4H | Protons adjacent to the nitrogen are deshielded. The Boc group restricts rotation, leading to distinct signals for axial and equatorial protons. |
| Piperidine H4 | ~2.43 | ~2.45 | tt | 1H | The proton at the substituted carbon, deshielded by the ester group. |
| Piperidine H3, H5 (axial & equatorial) | ~1.55-1.88 | ~1.57-1.90 | m | 4H | Aliphatic protons on the piperidine ring. |
| Methyl Ester (-OCH₃) | ~3.67 | ~3.69 | s | 3H | Singlet due to the absence of adjacent protons, deshielded by the adjacent oxygen. |
| Boc (-C(CH₃)₃) | ~1.44 | ~1.45 | s | 9H | A strong singlet due to the nine equivalent protons of the tert-butyl group. |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the carbon environments in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) in CDCl₃ | Assignment Rationale |
| Ester Carbonyl (C=O) | ~174.9 | Carbonyl carbons are significantly deshielded and appear far downfield. |
| Boc Carbonyl (C=O) | ~154.6 | The carbamate carbonyl is also deshielded but typically appears slightly upfield from an ester carbonyl. |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~79.5 | The quaternary carbon of the Boc group is attached to an oxygen atom, causing a downfield shift. |
| Methyl Ester (-OCH₃) | ~51.7 | The methyl carbon is deshielded by the attached oxygen. |
| Piperidine C4 | ~41.0 | The carbon bearing the methyl ester group. |
| Piperidine C2, C6 | ~43.0 | Carbons adjacent to the nitrogen atom are deshielded. |
| Piperidine C3, C5 | ~27.9 | Aliphatic carbons in the piperidine ring. |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group. |
Note: Chemical shifts are approximate and based on typical values for similar structures.
Caption: A visual representation of the key ¹H and ¹³C NMR assignments for this compound.
A Comparative Perspective: NMR vs. Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques to confirm identity and assess purity. Here, we compare NMR with two common alternatives: Mass Spectrometry and High-Performance Liquid Chromatography.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Detailed structural information (connectivity, stereochemistry), quantitative analysis. | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. | Separation of components in a mixture, retention time for identification (with a standard), quantitative analysis. |
| Sensitivity | Relatively low; requires mg quantities of sample. | Very high; can detect compounds at picomole to femtomole levels.[5] | High, depending on the detector (e.g., UV, MS). |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires dilution and can be coupled with a separation technique like LC or GC. | Sample dissolution in a suitable mobile phase. |
| Purity Assessment | Excellent for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.[6][7] | Can detect impurities if they have a different mass-to-charge ratio. | The primary technique for purity assessment in the pharmaceutical industry, providing relative peak areas. |
| Strengths for this Molecule | Unambiguously confirms the carbon-hydrogen framework and the connectivity of the ester and Boc groups. Can provide information on the conformational dynamics of the piperidine ring. | Confirms the molecular weight (243.30 g/mol ) and can help identify potential impurities or degradation products by their mass.[2] | Provides a robust method for determining the purity of a synthetic batch and can be used to monitor reaction progress. |
| Limitations for this Molecule | Lower sensitivity compared to MS. May not detect non-proton-containing impurities. | Provides limited information on stereochemistry and isomerism. | Requires a reference standard for absolute quantification. Co-eluting impurities may not be detected. |
Causality Behind Experimental Choices
The choice of analytical technique is driven by the specific question being asked. For the initial structural confirmation of a newly synthesized batch of this compound, NMR is indispensable . Its ability to provide a complete picture of the molecular structure is unmatched by other techniques.
For purity assessment , a combination of techniques is often the most rigorous approach. HPLC is the workhorse of the pharmaceutical industry for this purpose due to its high throughput and established validation protocols. However, quantitative NMR (qNMR) offers a powerful orthogonal method that can quantify the main component against a certified internal standard without the need to isolate and characterize every impurity.[6][7] This is particularly valuable in early-stage drug development where impurity standards may not be available.
Mass spectrometry plays a crucial role in confirming the expected molecular weight and in identifying unknown impurities, especially when coupled with a separation technique like LC-MS.
Conclusion: An Integrated Approach to Molecular Characterization
The analysis of this compound by ¹H and ¹³C NMR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The interpretation of the chemical shifts, coupling patterns, and integrations allows for the assignment of every proton and carbon in the molecule, offering a level of insight that is difficult to achieve with other techniques.
However, a comprehensive understanding of a chemical entity, particularly in a regulated environment, necessitates a multi-faceted analytical approach. By integrating the structural detail from NMR with the separation power of HPLC and the high sensitivity and molecular weight information from mass spectrometry, researchers can build a complete and robust analytical profile of their compounds. This integrated strategy ensures the quality, purity, and identity of critical pharmaceutical intermediates, ultimately contributing to the development of safe and effective medicines.
References
- 1. This compound [jubilantingrevia.com]
- 2. scbt.com [scbt.com]
- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 4. chempharmatech.com [chempharmatech.com]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for N-Boc Protection of Piperidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the piperidine moiety stands as a cornerstone of many blockbuster pharmaceuticals. Its prevalence demands robust and efficient synthetic methodologies, particularly for the crucial step of nitrogen protection. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this role, prized for its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2]
For decades, di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) has been the gold-standard reagent for installing the Boc group.[3] However, the evolving demands of complex molecule synthesis—where considerations of chemoselectivity, reaction efficiency, and process safety are paramount—have spurred the exploration of alternative reagents. This guide provides an in-depth, comparative analysis of viable alternatives to Boc anhydride for the N-Boc protection of piperidines, offering experimental insights to inform your selection of the optimal reagent for your specific synthetic challenge.
The Benchmark: Di-tert-butyl Dicarbonate (Boc₂O)
Before delving into alternatives, it is essential to understand the benchmark. Boc anhydride is a highly effective and widely used reagent for the N-Boc protection of amines, including piperidines.[3] The reaction typically proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc anhydride, leading to the formation of the N-Boc piperidine, tert-butanol, and carbon dioxide.[4]
Mechanism of N-Boc Protection with Boc₂O:
Figure 1. General mechanism of N-Boc protection using Boc Anhydride.
While highly reliable, the use of Boc anhydride is not without its challenges. The reaction can sometimes be sluggish with less nucleophilic piperidines, and the removal of excess reagent and byproducts can occasionally complicate purification.[5] Furthermore, in large-scale synthesis, the cost of Boc anhydride can be a significant factor.[6]
Alternative Reagents: A Comparative Analysis
This section explores two prominent alternatives to Boc anhydride: 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and 1-(tert-butoxycarbonyl)imidazole. We will evaluate their performance based on reactivity, selectivity, ease of use, safety, and cost.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is a crystalline, stable solid that serves as an efficient alternative for Boc protection, particularly in peptide synthesis.[7] Its increased reactivity compared to Boc anhydride can be advantageous for less nucleophilic or sterically hindered amines.
Mechanism of N-Boc Protection with Boc-ON:
The reaction with Boc-ON proceeds through a similar nucleophilic attack mechanism, but with a different leaving group.
Figure 2. N-Boc protection of piperidine using Boc-ON.
Advantages:
-
Higher Reactivity: Boc-ON is often more reactive than Boc anhydride, which can lead to shorter reaction times and improved yields, especially with deactivated or hindered piperidines.
-
Crystalline Solid: Its solid nature can make it easier to handle and weigh accurately compared to the low-melting solid/liquid nature of Boc anhydride.[3]
Disadvantages:
-
Byproduct Removal: The oxime byproduct can sometimes be challenging to remove completely, potentially requiring chromatographic purification.
-
Cost: Boc-ON is generally more expensive than Boc anhydride, which can be a limiting factor for large-scale applications.
1-(tert-Butoxycarbonyl)imidazole
1-(tert-Butoxycarbonyl)imidazole is another solid reagent that offers a convenient method for N-Boc protection. It is known for its high selectivity and the generation of imidazole as the only stoichiometric byproduct, which is water-soluble and generally easy to remove.
Mechanism of N-Boc Protection with 1-Boc-imidazole:
The reaction involves the transfer of the Boc group from the imidazole to the piperidine nitrogen.
Figure 3. N-Boc protection of piperidine using 1-Boc-imidazole.
Advantages:
-
High Selectivity: This reagent often exhibits excellent chemoselectivity for amines.[8]
-
Ease of Workup: The primary byproduct, imidazole, is highly soluble in water, simplifying the purification process, often allowing for a simple aqueous wash to remove it.[8]
-
Stable Solid: Like Boc-ON, it is a stable, crystalline solid that is easy to handle.
Disadvantages:
-
Reactivity: Its reactivity is generally considered to be milder than Boc anhydride and Boc-ON, which may not be ideal for all substrates.
-
Cost: Similar to Boc-ON, 1-Boc-imidazole is typically more expensive than Boc anhydride.
Performance Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each reagent in the context of N-Boc protection of a generic piperidine. The data presented is a synthesis of literature reports and typical laboratory observations.
| Feature | Di-tert-butyl Dicarbonate (Boc₂O) | 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | 1-(tert-butoxycarbonyl)imidazole |
| Typical Reaction Time | 1-24 hours | 0.5-6 hours | 2-12 hours |
| Typical Yield | Good to Excellent (>90%) | Excellent (>95%) | Good to Excellent (>90%) |
| Byproducts | t-BuOH, CO₂ | α-cyano-α-phenylacetonitrile oxime | Imidazole |
| Workup/Purification | Aqueous wash, sometimes chromatography | Often requires chromatography | Simple aqueous wash usually sufficient |
| Safety & Handling | Low-melting solid/liquid, moisture sensitive | Crystalline solid, handle with care | Crystalline solid, irritant |
| Approximate Cost per Gram | $1.50 - $3.00[9] | $15 - $25 | $3.70 - $10.00[10] |
Experimental Protocols
To further aid in your experimental design, detailed step-by-step methodologies for the N-Boc protection of piperidine using each of the discussed reagents are provided below.
Protocol 1: N-Boc Protection of Piperidine using Di-tert-butyl Dicarbonate (Boc₂O)
This protocol is a standard and widely applicable method for the N-Boc protection of piperidines.
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[2]
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc piperidine.
Protocol 2: N-Boc Protection of Piperidine using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
This protocol is suitable for piperidines that are less reactive towards Boc anhydride.
Materials:
-
Piperidine (1.0 eq)
-
Boc-ON (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Acetonitrile or Dichloromethane (DCM)
Procedure:
-
Dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in acetonitrile.
-
Add Boc-ON (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary to remove the oxime byproduct.
Protocol 3: N-Boc Protection of Piperidine using 1-(tert-butoxycarbonyl)imidazole
This protocol offers a straightforward workup and is ideal for applications where easy purification is a priority.
Materials:
-
Piperidine (1.0 eq)
-
1-(tert-butoxycarbonyl)imidazole (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM.
-
Add 1-(tert-butoxycarbonyl)imidazole (1.1 eq) to the solution at room temperature.
-
Stir the reaction for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture extensively with water to remove the imidazole byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure N-Boc piperidine.
Conclusion and Recommendations
The choice of reagent for the N-Boc protection of piperidines is a critical decision that can significantly impact the efficiency and cost-effectiveness of a synthetic route.
-
Di-tert-butyl dicarbonate (Boc₂O) remains the workhorse for most applications due to its proven reliability and lower cost. It is the recommended starting point for the N-Boc protection of most piperidines.
-
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is a valuable alternative for challenging substrates, such as sterically hindered or electronically deactivated piperidines, where its higher reactivity can provide superior results. However, its higher cost and the potential need for chromatographic purification should be considered.
-
1-(tert-butoxycarbonyl)imidazole shines in situations where a simplified workup and high purity without chromatography are desired. Its water-soluble byproduct makes it an attractive option for high-throughput synthesis or when developing scalable, chromatography-free processes.
Ultimately, the optimal choice will depend on the specific characteristics of the piperidine substrate, the scale of the reaction, and the overall cost and efficiency goals of the project. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully execute the N-Boc protection of your piperidine-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. tert-Butyl (R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
comparing the reactivity of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate with similar compounds
In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone for the design of a vast array of therapeutic agents. The strategic functionalization of this heterocyclic system is paramount in modulating the physicochemical and pharmacological properties of drug candidates. 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a key building block that offers orthogonal protection of the nitrogen and the 4-position carboxyl group, enabling selective chemical transformations. This guide provides an in-depth comparison of the reactivity of this versatile intermediate with structurally similar compounds, supported by established chemical principles and experimental data from the literature.
Introduction to this compound
This compound features a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a methyl ester at the C4 position. This arrangement of protecting groups is particularly advantageous in multi-step syntheses. The N-Boc group is stable under a variety of non-acidic conditions, while the methyl ester at C4 can be selectively hydrolyzed or transformed. The bulky tert-butyl group of the Boc protecting group also imparts significant steric hindrance, influencing the reactivity of the molecule.
Comparative Reactivity Analysis
The reactivity of this compound is primarily dictated by three key features: the N-Boc protecting group, the methyl ester at the C4 position, and the overall steric environment. A comparative analysis with its analogues highlights the nuanced interplay of these factors.
N-Boc Deprotection: A Matter of Steric Hindrance and Electronic Effects
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1] The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
The rate of N-Boc deprotection can be influenced by the steric and electronic environment around the nitrogen atom. In a comparative context with other N-protecting groups, the Boc group offers a unique reactivity profile.
| N-Protecting Group | Deprotection Conditions | Relative Reactivity/Selectivity |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl in dioxane) | Highly susceptible to acidolysis; stable to hydrogenolysis and basic conditions.[2] |
| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂, Pd/C), strong acids | Orthogonal to Boc; allows for selective deprotection in the presence of Boc.[2] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., piperidine in DMF) | Orthogonal to both Boc and Cbz; ideal for solid-phase peptide synthesis.[3] |
The steric bulk of the N-Boc group in this compound can also influence the reactivity of other functional groups within the molecule. For instance, it can sterically hinder reactions at the adjacent C2 and C6 positions of the piperidine ring.
Ester Hydrolysis: A Tale of Two Esters
A key feature of this compound is the presence of two different ester functionalities. The methyl ester at the C4 position is significantly more susceptible to nucleophilic attack, such as in saponification, compared to the tert-butyl ester of the Boc group. This differential reactivity allows for the selective hydrolysis of the methyl ester under basic conditions, leaving the N-Boc group intact.
| Ester Group | Relative Rate of Saponification | Typical Hydrolysis Conditions |
| Methyl Ester | Fast | Mild basic conditions (e.g., LiOH, NaOH in MeOH/H₂O) at room temperature. |
| Ethyl Ester | Moderate | Similar to methyl ester, but may require slightly longer reaction times or higher temperatures. |
| tert-Butyl Ester | Very Slow | Resistant to basic hydrolysis due to severe steric hindrance around the carbonyl carbon.[4] Requires strong acidic conditions for cleavage. |
This selective saponification is a critical step in many synthetic routes, allowing for the unmasking of the carboxylic acid at the C4 position for subsequent modifications, such as amide bond formation.
Experimental Protocols
The following protocols are representative examples of the key transformations discussed, illustrating the practical aspects of the reactivity of this compound and its analogues.
Protocol 1: Selective Saponification of the C4-Methyl Ester
Objective: To selectively hydrolyze the methyl ester of this compound without cleaving the N-Boc group.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the corresponding carboxylic acid.
Caption: Workflow for the selective saponification of the C4-methyl ester.
Protocol 2: N-Boc Deprotection
Objective: To remove the N-Boc protecting group to yield the free piperidine nitrogen.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Slowly add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected product.
Caption: Workflow for the N-Boc deprotection.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is a finely tuned balance of the lability of the N-Boc group to acid, the susceptibility of the C4-methyl ester to basic hydrolysis, and the steric influence of the bulky tert-butyl group. A thorough understanding of these reactivity patterns, especially in comparison to other protecting groups and ester functionalities, is crucial for the rational design and efficient execution of synthetic routes towards complex molecular targets in drug discovery and development.
References
- 1. Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies. | Semantic Scholar [semanticscholar.org]
cost-benefit analysis of different 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate synthesis methods
A Cost-Benefit Analysis of Synthetic Routes to 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of pharmaceutical agents. Its derivatives are integral to the development of drugs targeting a wide range of conditions, from neurological disorders to cardiovascular diseases. Among these, this compound is a key intermediate, prized for its orthogonally protected functional groups that allow for selective chemical manipulation. The choice of synthetic route to this valuable building block is a critical decision in the drug development pipeline, with significant implications for cost, scalability, and safety. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic strategies, offering a comparative look at their performance, economic viability, and alignment with green chemistry principles.
Route 1: The Workhorse - Synthesis from 4-Piperidinecarboxylic Acid
This is a frequently employed two-step approach that begins with the readily available 4-piperidinecarboxylic acid (also known as isonipecotic acid). The synthesis proceeds via the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.
Step 1: Boc Protection of 4-Piperidinecarboxylic Acid
The introduction of the Boc protecting group is a standard and generally high-yielding reaction. It is typically achieved by reacting 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid
-
In a round-bottom flask, dissolve 4-piperidinecarboxylic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (1.1 equivalents), and stir until the starting material is fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
Step 2: Esterification of N-Boc-piperidine-4-carboxylic acid
The second step, esterification, can be accomplished through various methods, each with its own set of advantages and disadvantages. We will compare two common approaches.
Method 1A: Fischer Esterification
This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Fischer Esterification
-
Suspend N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until completion (typically 4-8 hours).
-
Cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product.
Method 1B: Alkylation with a Methylating Agent
A milder alternative to Fischer esterification is the use of a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Experimental Protocol: Methylation with Methyl Iodide
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in a polar aprotic solvent like DMF.
-
Add potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may require purification by column chromatography.
Cost-Benefit Analysis of Route 1
| Parameter | Method 1A (Fischer Esterification) | Method 1B (Methyl Iodide) |
| Starting Material Cost | Low to moderate | Low to moderate |
| Reagent Cost | Very Low (Methanol, H₂SO₄) | Moderate (Methyl Iodide, K₂CO₃, DMF) |
| Yield | Good to excellent | Excellent |
| Safety | Use of strong acid requires care. | Methyl iodide is toxic and a suspected carcinogen. |
| Scalability | Highly scalable. | Scalable, but handling of methyl iodide on a large scale requires specialized equipment. |
| Green Chemistry | Generates salt waste upon neutralization. | Uses a toxic reagent and a solvent (DMF) that is under scrutiny. |
| Purification | Often straightforward. | May require chromatography. |
Route 2: The Direct Approach - Synthesis from Methyl 4-piperidinecarboxylate
This route offers a more streamlined synthesis by starting with the commercially available methyl 4-piperidinecarboxylate (methyl isonipecotate). The synthesis is a one-step Boc protection of the piperidine nitrogen.
Experimental Protocol: Boc Protection of Methyl 4-piperidinecarboxylate
-
Dissolve methyl 4-piperidinecarboxylate hydrochloride (1 equivalent) in a solvent such as dichloromethane (DCM).
-
Add a base, typically triethylamine (2.2 equivalents), to neutralize the hydrochloride and act as a base for the reaction.
-
Cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Cost-Benefit Analysis of Route 2
| Parameter | Evaluation |
| Starting Material Cost | Moderate to High (Methyl 4-piperidinecarboxylate can be more expensive than 4-piperidinecarboxylic acid). |
| Reagent Cost | Moderate (Boc₂O, Triethylamine). |
| Yield | Excellent. |
| Safety | Generally safe, avoids hazardous reagents. |
| Scalability | Highly scalable. |
| Green Chemistry | High atom economy, though uses an organic solvent. |
| Purification | Often requires minimal purification. |
Route 3: The Complex Path - Synthesis from 1-Boc-4-piperidone
This multi-step route begins with the commercially available 1-Boc-4-piperidone and involves the introduction of the carboxyl group. A common method is via the Strecker synthesis, which involves the formation of an α-aminonitrile followed by hydrolysis.
Step 1: Formation of the α-Aminonitrile
1-Boc-4-piperidone is reacted with a cyanide source (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride) to form the corresponding α-aminonitrile.
Experimental Protocol: α-Aminonitrile Formation
-
In a well-ventilated fume hood, dissolve 1-Boc-4-piperidone (1 equivalent) and ammonium chloride (1.2 equivalents) in a mixture of ethanol and water.
-
Carefully add a solution of potassium cyanide (1.2 equivalents) in water.
-
Stir the reaction at room temperature for 24-48 hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
Step 2: Hydrolysis to the Carboxylic Acid
The α-aminonitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions.
Experimental Protocol: Hydrolysis
-
Treat the crude α-aminonitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) in a suitable solvent.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction and adjust the pH to isolate the carboxylic acid.
-
Purify the intermediate N-Boc-4-carboxypiperidine.
Step 3: Esterification
The resulting carboxylic acid is then esterified as described in Route 1.
Cost-Benefit Analysis of Route 3
| Parameter | Evaluation |
| Starting Material Cost | Moderate (1-Boc-4-piperidone). |
| Reagent Cost | High (Potassium cyanide is a significant cost and safety concern). |
| Yield | Variable, often lower over multiple steps. |
| Safety | EXTREME HAZARD: Use of potassium cyanide is highly toxic and requires stringent safety protocols. |
| Scalability | Difficult to scale due to the hazards of cyanide. |
| Green Chemistry | Poor atom economy and use of highly toxic reagents. |
| Purification | Multiple purification steps are required. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the three synthetic routes.
Caption: Workflow for Route 1.
Caption: Workflow for Route 2.
Caption: Workflow for Route 3.
Comparative Summary and Recommendation
| Route | Starting Material | Number of Steps | Overall Yield | Estimated Cost | Safety/Green Profile | Scalability |
| 1A | 4-Piperidinecarboxylic Acid | 2 | Good | Low | Moderate | Excellent |
| 1B | 4-Piperidinecarboxylic Acid | 2 | Excellent | Moderate | Poor | Good |
| 2 | Methyl 4-piperidinecarboxylate | 1 | Excellent | Moderate-High | Good | Excellent |
| 3 | 1-Boc-4-piperidone | 3+ | Lower | High | Very Poor | Poor |
For most applications, Route 2 emerges as the most advantageous method . Its single-step nature, high yield, and favorable safety profile make it an excellent choice for both laboratory-scale synthesis and industrial production, provided the starting material cost is within budget.
Route 1A is a strong, cost-effective alternative, particularly for large-scale synthesis where the cost of starting materials is a primary driver. Its scalability and the use of inexpensive reagents are significant benefits.
Route 1B offers high yields but at the cost of using a more hazardous reagent, making it less desirable from a safety and environmental perspective.
Route 3 is generally not recommended due to its multiple steps, lower overall yield, high cost, and the significant safety hazards associated with the use of cyanide. It may only be considered in specific circumstances where the starting material is readily available and other routes are not feasible.
Conclusion
The synthesis of this compound can be approached from several angles, each with a distinct cost-benefit profile. A thorough analysis of the factors outlined in this guide—cost, yield, safety, scalability, and environmental impact—is crucial for selecting the optimal synthetic strategy. For many researchers and drug development professionals, the efficiency and elegance of Route 2 will make it the preferred choice, while the economic advantages of Route 1A ensure its continued relevance in large-scale manufacturing.
A Researcher's Guide to the Spectroscopic Landscape of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate and its Analogs
Welcome to a detailed comparative analysis of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate, a versatile heterocyclic building block pivotal in modern drug discovery.[1][2] This guide provides an in-depth exploration of its core spectroscopic features and contrasts them with key derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to unambiguously identify and characterize these molecules, leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The strategic placement of a bulky tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves to control its reactivity and influences the conformational dynamics of the ring system.[3][4] Understanding how this and other substitutions manifest in spectroscopic data is fundamental to confirming molecular identity, assessing purity, and elucidating structure-activity relationships.
The Spectroscopic Signature of the Parent Compound
This compound (Molecular Formula: C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ) serves as our benchmark.[5] Its rigid, yet dynamic, structure gives rise to a distinct and predictable spectroscopic fingerprint. The piperidine ring typically adopts a chair conformation to minimize steric strain, a phenomenon that is critical to interpreting its NMR spectrum.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of this compound.[3] The combination of the asymmetric C4 substitution and the bulky N-Boc group leads to a well-resolved spectrum.
¹H NMR (400 MHz, d6-DMSO):
-
δ 4.02 (dt, 2H, J = 3.5, 13.7 Hz): These signals correspond to the axial protons on C2 and C6 of the piperidine ring. Their downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom within the carbamate functionality.
-
δ 3.69 (s, 3H): A sharp singlet representing the three protons of the methyl ester group (-OCH₃) at the C4 position.
-
δ 2.82 (ddd, 2H, J = 3, 11.5, 14.5 Hz): These are the equatorial protons on C2 and C6. They appear upfield relative to their axial counterparts.
-
δ 2.45 (tt, 1H, J = 3.9, 11.5 Hz): This multiplet arises from the single proton at the C4 position.
-
δ 1.90-1.84 (m, 2H) & 1.67-1.57 (m, 2H): These overlapping multiplets correspond to the axial and equatorial protons on C3 and C5.
-
δ 1.45 (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.[7]
¹³C NMR Prediction: While experimental data for ¹³C NMR is not readily published, the chemical shifts can be reliably predicted based on established principles.
-
~175 ppm: Carbonyl carbon of the methyl ester.
-
~154 ppm: Carbonyl carbon of the Boc group.
-
~79 ppm: Quaternary carbon of the tert-butyl group.
-
~51 ppm: Methyl carbon of the ester.
-
~43 ppm: C2 and C6 carbons of the piperidine ring.
-
~40 ppm: C4 carbon of the piperidine ring.
-
~28 ppm: Methyl carbons of the tert-butyl group and the C3/C5 carbons of the piperidine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is dominated by the vibrations of the two carbonyl groups.
-
~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the methyl ester.
-
~1690 cm⁻¹: Another strong C=O stretching band for the carbamate of the Boc group. The lower frequency compared to the ester is typical.
-
~2970 cm⁻¹: C-H stretching vibrations from the alkyl groups on the piperidine ring and the Boc group.
-
~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.
Mass Spectrometry (MS)
Under Electrospray Ionization (ESI) conditions, the compound is readily protonated.
-
[M+H]⁺: The protonated molecule is expected at m/z 244.
-
[M+Na]⁺: A sodium adduct is commonly observed at m/z 266.[7]
-
Key Fragmentation: A hallmark of N-Boc protected amines is the loss of the tert-butyl group or isobutylene, leading to a significant fragment. The dominant fragmentation pathway involves the loss of the tert-butyl cation (57 Da) or isobutylene (56 Da) followed by CO₂ (44 Da).[8]
Spectroscopic Comparison with Key Derivatives
Modifications to the parent structure induce predictable spectroscopic shifts, providing clear evidence of successful chemical transformation.
Derivative 1: C4-Ester Variation (Ethyl Ester)
Replacing the methyl ester with an ethyl ester (1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate, C₁₃H₂₃NO₄, MW: 257.33) primarily affects the signals associated with the ester group.[9]
-
¹H NMR: The methyl singlet at δ 3.69 ppm is replaced by a quartet at ~4.1 ppm (2H, -OCH₂ CH₃) and a triplet at ~1.2 ppm (3H, -OCH₂CH₃ ).
-
¹³C NMR: The methyl carbon signal at ~51 ppm is replaced by signals at ~60 ppm (-OC H₂CH₃) and ~14 ppm (-OCH₂C H₃).
-
MS: The molecular ion peak shifts to m/z 258 [M+H]⁺.
Derivative 2: Ring Modification (4-Oxo Derivative)
Introducing a ketone at the C4 position (N-Boc-4-piperidone, C₁₀H₁₇NO₃, MW: 199.2) dramatically alters the molecule's symmetry and electronic environment.[10]
-
¹H NMR: The spectrum simplifies due to symmetry. The protons on C2/C6 and C3/C5 become chemically equivalent. The signal for the C4 proton disappears. Protons adjacent to the new carbonyl (C3/C5) will be shifted downfield.
-
¹³C NMR: A new signal appears in the ketone region (~208 ppm). The C4 signal shifts significantly downfield.
-
FT-IR: A strong C=O stretching band for the ketone appears around 1720 cm⁻¹.
-
MS: The molecular ion peak shifts to m/z 200 [M+H]⁺.
Derivative 3: C4-Amide Functionality
Converting the C4-ester to an amide (tert-Butyl 4-(aminocarbonyl)piperidine-1-carboxylate, C₁₁H₂₀N₂O₃) introduces a new functional group with distinct features.
-
¹H NMR: The methyl ester singlet is gone. Broad signals for the -NH₂ protons appear, typically between 5.5-8.0 ppm, and their position can be concentration-dependent.
-
FT-IR: The ester C=O stretch is replaced by two amide bands: Amide I (C=O stretch) around 1650 cm⁻¹ and Amide II (N-H bend) around 1620 cm⁻¹. N-H stretching vibrations will also be visible above 3200 cm⁻¹.
-
MS: The molecular ion peak for the primary amide would be at m/z 243 [M+H]⁺.
Comparative Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) | Key FT-IR Bands (cm⁻¹) | [M+H]⁺ (m/z) |
| Parent Compound | 1.45 (s, 9H), 3.69 (s, 3H) | ~1735 (Ester C=O), ~1690 (Boc C=O) | 244 |
| Ethyl Ester Derivative | 1.2 (t, 3H), 1.45 (s, 9H), 4.1 (q, 2H) | ~1730 (Ester C=O), ~1690 (Boc C=O) | 258 |
| 4-Oxo Derivative | 1.47 (s, 9H), ~2.4 (t, 4H), ~3.6 (t, 4H) | ~1720 (Ketone C=O), ~1690 (Boc C=O) | 200 |
| Amide Derivative | 1.46 (s, 9H), 5.5-8.0 (br s, 2H) | ~1690 (Boc C=O), ~1650 (Amide I), ~1620 (Amide II) | 243 |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or d6-DMSO) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while d6-DMSO is used for less soluble compounds.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans (hundreds to thousands) are required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, which is the most common method, place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal (e.g., diamond).
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is essential to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. Set the ionization mode to positive ion mode, as the piperidine nitrogen is basic and readily protonated.[8]
-
Direct Infusion/LC-MS: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) or inject it into an LC system.
-
MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺ and other adducts.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion ([M+H]⁺). Isolate the precursor ion and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern. Optimize the collision energy to generate a rich spectrum of fragment ions.[8]
Visualized Workflows and Structures
Diagrams provide a clear visual summary of the molecular relationships and analytical processes.
References
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. ias.ac.in [ias.ac.in]
- 7. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, piperidine derivatives are a cornerstone, valued for their versatile scaffolding in medicinal chemistry.[1] However, with the power of synthesis comes the critical responsibility of safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1), ensuring the safety of laboratory personnel and the protection of our environment.[2][3][4][5][6]
This document moves beyond a simple checklist, delving into the rationale behind each step to foster a culture of safety and proactive waste management. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound and its structural analogs are classified as hazardous.[7][8][9] Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[7][8][9]
-
Respiratory Irritation: May cause respiratory irritation.[8][9]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation.[7] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. | To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[7][10] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
On-Site Waste Management: Segregation and Containment
Proper segregation of chemical waste at the point of generation is the foundation of a safe and compliant disposal program.[11] This prevents dangerous reactions between incompatible chemicals and facilitates proper disposal by your institution's hazardous waste management provider.[12][13]
Step-by-Step Segregation and Containment Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste.[12][14] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Select the Appropriate Waste Container:
-
Label the Waste Container:
-
Before adding any waste, label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound" and list any solvents or other chemicals present in the waste stream.
-
Indicate the approximate concentration or percentage of each component.
-
Include the date when the first waste was added to the container.
-
-
Waste Accumulation:
The following diagram illustrates the decision-making process for initial waste handling.
Final Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13][15]
Procedural Steps for Final Disposal:
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide you with specific instructions and schedule a pickup.[14]
-
Prepare for Pickup:
-
Ensure the waste container is properly labeled and securely closed.
-
Verify that the exterior of the container is clean and free of contamination.
-
Have an inventory of the waste ready for the disposal personnel.
-
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of laboratory compliance.[13]
-
Transportation and Destruction: The licensed waste management company will transport the waste to a permitted facility for disposal, typically through high-temperature incineration.[16]
The overall disposal pathway is summarized in the following diagram:
Waste Minimization and Best Practices
A proactive approach to waste management includes strategies to minimize the generation of hazardous waste.[14]
-
Source Reduction: Order only the quantity of the chemical that is realistically needed for your experiments.[14]
-
Scale Down Experiments: When feasible, reduce the scale of your experiments to minimize the volume of waste produced.[14]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.
-
Inventory Management: Maintain an accurate inventory of your chemicals to prevent over-purchasing and the generation of expired, unused materials.[14]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. This commitment to best practices not only fulfills regulatory requirements but also builds a foundation of trust and scientific integrity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [jubilantingrevia.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 124443-68-1|this compound|BLD Pharm [bldpharm.com]
- 6. chempharmatech.com [chempharmatech.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
- 16. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1). By understanding the inherent chemical properties and potential hazards of this compound, you can implement a robust safety protocol that protects yourself and your colleagues while ensuring the reliability of your research.
Understanding the Hazard Profile
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
The parent compound, piperidine, is a highly flammable and toxic substance, which underscores the importance of cautious handling of its derivatives.[1]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations for the selection of each component.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes of the chemical, which can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use. | Prevents direct skin contact, thereby avoiding potential skin irritation.[2][3] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Minimizes the risk of accidental skin contact and protects against potential, though less likely, flammability hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if working outside of a certified chemical fume hood or if aerosolization is possible. | Prevents the inhalation of vapors or aerosols that may cause respiratory tract irritation. |
Step-by-Step Handling and Operational Workflow
Adherence to a stringent, methodical workflow is essential for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Information Review: Thoroughly read and understand all available safety information, including this guide and any institutional standard operating procedures (SOPs), before commencing work.
-
Work Area Designation: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Gather Materials: Assemble all necessary equipment, including appropriate glassware, spill containment materials, and waste containers, before handling the chemical.
2. Handling the Chemical:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When transferring or weighing the compound, do so in a manner that minimizes the generation of dust or aerosols. Use a spatula or other appropriate tool.
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing.
-
Reaction Monitoring: If the compound is used in a chemical reaction, ensure the setup is secure and monitored.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of properly.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Visualizing the Safety Workflow
The following diagram illustrates the critical steps in the safe handling workflow for this compound.
Caption: A flowchart of the safe handling workflow.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
-
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.[2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

